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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in Rational Drug Design

Executive Summary In the landscape of modern rational drug design, the early assessment of a molecule's physicochemical properties is critical for predicting its pharmacokinetics, developability, and target affinity [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the early assessment of a molecule's physicochemical properties is critical for predicting its pharmacokinetics, developability, and target affinity [1]. 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a highly functionalized, privileged heterocyclic building block. It is predominantly utilized as a synthetic precursor for fused bicyclic systems—most notably pyrazolo[3,4-d]pyrimidines , which serve as potent adenine bioisosteres in the development of targeted kinase inhibitors [3].

This whitepaper provides an in-depth technical analysis of the compound's molecular architecture, explains the causality behind its physicochemical behavior, and outlines self-validating experimental methodologies for its characterization and synthetic application.

Molecular Architecture & Predictive Profiling

The structural anatomy of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is engineered to balance reactivity with lipophilicity:

  • Pyrazole-4,5-diamine Core: Provides two adjacent, highly nucleophilic amino groups essential for cyclocondensation reactions. The electron-rich nature of the pyrazole ring enhances hydrogen-bonding capacity.

  • 1-Methyl Substitution: Unlike 1H-unsubstituted pyrazoles, the N-methyl group locks the molecule into a single tautomeric form. This drastically reduces polymorphic complexity during solid-state characterization and prevents tautomer-induced variable target binding.

  • 3-(3-Bromophenyl) Motif: Introduces a highly lipophilic anchor capable of halogen bonding. In the context of a final kinase inhibitor, this moiety is strategically positioned to occupy deep hydrophobic pockets within the ATP-binding cleft of kinases.

Quantitative Physicochemical Profile

The following table summarizes the calculated and extrapolated physicochemical parameters for the compound based on its structural fragments [4].

ParameterValuePharmacokinetic Implication
Molecular Formula C₁₀H₁₁BrN₄N/A
Molecular Weight 267.13 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors (HBD) 4High donor capacity from the dual primary amines; requires careful LogD monitoring.
Hydrogen Bond Acceptors (HBA) 4Facilitates robust interactions with kinase hinge-region residues.
Topological Polar Surface Area ~69.8 ŲExcellent predictor for high intestinal permeability and potential BBB penetration.
LogP (Estimated) 2.3Balanced lipophilicity; avoids the "molecular obesity" that drives non-specific toxicity.
pKa (Conjugate Acid) ~4.8The 4-amino group is mildly basic; the compound will be predominantly unionized at physiological pH (7.4).

Physicochemical Causality in Drug Design

Understanding the physical behavior of this diamine intermediate is critical before advancing it through high-throughput synthesis pipelines [2].

Solubility vs. Lattice Energy: The presence of four hydrogen bond donors (two primary amines) allows the molecule to form a highly ordered, tightly packed crystal lattice. While the predicted LogP (2.3) suggests moderate aqueous solubility, the high lattice energy driven by intermolecular hydrogen bonding and π−π stacking of the bromophenyl rings can significantly depress its actual thermodynamic solubility.

Acid-Base Chemistry & Nucleophilicity: The two amino groups are not chemically equivalent. The 5-amino group experiences steric hindrance from the adjacent 1-methyl group and electronic withdrawal from the pyrazole nitrogen. Consequently, the 4-amino group is more nucleophilic and exhibits a slightly higher pKa. This differential reactivity is the causal mechanism that allows for regioselective cyclization when forming pyrazolo[3,4-d]pyrimidines.

Self-Validating Experimental Methodologies

To ensure scientific integrity and prevent downstream attrition, the characterization of this compound must rely on self-validating experimental systems rather than predictive models alone.

G N1 Compound Synthesis & Purification N2 Solid-State Characterization (XRPD, DSC) N1->N2 N3 Thermodynamic Solubility (Shake-Flask) N2->N3 N4 Lipophilicity Profiling (LogD pH 7.4) N2->N4 N5 pKa Determination (Potentiometry) N2->N5 N6 Data Synthesis & Lead Optimization N3->N6 N4->N6 N5->N6

Workflow for the physicochemical profiling of pyrazole-4,5-diamine derivatives.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: High-throughput kinetic solubility assays (using DMSO stock dilutions) often form metastable supersaturated solutions or nano-colloids, generating false positives for solubility. The shake-flask thermodynamic method measures the true equilibrium between the crystalline solid and the aqueous medium [1].

  • System Suitability: Run an HPLC-UV calibration curve using a highly pure reference standard (e.g., caffeine) to verify detector linearity ( R2>0.999 ).

  • Equilibration: Add an excess of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine solid (~5 mg) to 1 mL of phosphate buffer (pH 7.4) in a borosilicate glass vial.

  • Incubation: Shake the suspension at 300 rpm at exactly 37.0 ± 0.5 °C for 24 hours. Rationale: 24 hours provides the necessary thermal energy to overcome the activation barrier of dissolution, ensuring true thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 200 µL of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification: Analyze the stabilized filtrate via HPLC-UV ( λ = 254 nm).

  • Solid-State Verification: Recover the undissolved solid and analyze via X-Ray Powder Diffraction (XRPD). Rationale: This confirms that the crystal form has not transitioned into an amorphous state or a hydrate during aqueous incubation, which would invalidate the thermodynamic measurement.

Protocol B: Potentiometric pKa Determination

Causality: The ionization state dictates both solubility and membrane permeability. Potentiometry provides the highest accuracy for basic amines.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a strong acid-strong base blank titration in a 0.15 M KCl background. Apply a Gran plot analysis to verify a Nernstian slope (>58 mV/pH unit).

  • Sample Preparation: Dissolve 2 mg of the compound in 10 mL of a 20% methanol/water co-solvent mixture (to overcome the lattice-driven low aqueous solubility), maintaining a constant ionic strength of 0.15 M with KCl.

  • Titration: Titrate with standardized 0.5 M KOH from pH 2.0 to 11.0.

    • Self-Validation Step: Immediately perform a reverse titration with 0.5 M HCl from pH 11.0 back to 2.0. The forward and reverse curves must superimpose perfectly; hysteresis indicates compound precipitation or chemical degradation during the assay.

  • Extrapolation: Repeat the titration at 30% and 40% methanol ratios. Utilize the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa by plotting the apparent pKa against the dielectric constant of the co-solvent mixtures.

Synthetic Utility: The Purine Bioisostere Pathway

The primary value of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine lies in its ability to undergo cyclocondensation to form pyrazolo[3,4-d]pyrimidines . These fused bicyclic systems are structurally analogous to adenine (purine) and are highly effective at competitively binding the ATP pocket of various kinases (e.g., CDK2, BRK, and EGFR) [3].

G D1 3-(3-Bromophenyl)-1-methyl -1H-pyrazole-4,5-diamine D2 Cyclocondensation (Formamide, 180°C) D1->D2 D3 Pyrazolo[3,4-d]pyrimidin -4-one Intermediate D2->D3 D4 Chlorination (POCl3, Reflux) D3->D4 D5 4-Chloro-pyrazolo [3,4-d]pyrimidine D4->D5 D6 SNAr with Target Amine D5->D6 D7 Purine Bioisostere Kinase Inhibitor D6->D7

Synthetic pathway from pyrazole-4,5-diamine to pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Mechanistic Causality in Synthesis:

  • Cyclocondensation: Heating the diamine with formamide or triethyl orthoformate drives the insertion of a single carbon atom that bridges the 4- and 5-amino groups, closing the pyrimidine ring to form a pyrazolo[3,4-d]pyrimidin-4-one intermediate.

  • Activation: The stable ketone/enol form is activated via chlorination using phosphorus oxychloride ( POCl3​ ), yielding a highly electrophilic 4-chloro derivative.

  • Diversification: The 4-chloro position undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with various primary or secondary amines. This step allows medicinal chemists to rapidly generate libraries of kinase inhibitors, tuning the solvent-exposed regions of the molecule while the 3-bromophenyl group remains anchored in the hydrophobic pocket.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Impact of physicochemical profiling for rational approach on drug discovery. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Advanced Drug Delivery Reviews. Available at: [Link]

  • Acharya, B., et al. (2019). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21904571, 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1). Available at: [Link]

Exploratory

Decoding the Pharmacophore: In Vitro Mechanism of Action of the 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine Scaffold

Executive Summary: A Privileged Scaffold for Targeted Therapeutics The compound 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (CAS: 1710302-47-8) is rarely administered as a standalone therapeutic; rather, it is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Privileged Scaffold for Targeted Therapeutics

The compound 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (CAS: 1710302-47-8) is rarely administered as a standalone therapeutic; rather, it is a highly privileged pharmacophore and synthetic intermediate in medicinal chemistry. It serves as the foundational hinge-binding motif for numerous ATP-competitive kinase inhibitors, most notably the pyrazolo[3,4-d]pyrimidines[1].

In early-stage drug discovery, profiling the in vitro mechanism of action (MoA) of this bare scaffold is a critical step. By understanding how the pyrazole-4,5-diamine core interacts with oncogenic kinases (such as BRAF, EGFR, and PAK4), researchers can rationally design highly selective, clinical-grade inhibitors[2]. This technical guide dissects the structural biology of this scaffold and outlines the self-validating in vitro workflows required to quantify its pharmacological efficacy.

Molecular Mechanism of Action: ATP-Competitive Hinge Binding

The primary in vitro MoA of the 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine scaffold relies on its structural mimicry of the adenine ring of adenosine triphosphate (ATP)[3]. When introduced to an in vitro kinase assay, the scaffold occupies the ATP-binding pocket via the following mechanisms:

A. Bidentate Hydrogen Bonding

The pyrazole nitrogen and the adjacent primary amines act as critical hydrogen bond donors and acceptors. In the kinase active site, these moieties interact directly with the backbone carbonyls and amides of the hinge region (e.g., Cys532 in BRAF or Met793 in EGFR)[1].

B. Hydrophobic Pocket Exploitation

The 3-bromophenyl substituent is not merely a structural appendage. The bromine atom, being highly polarizable and lipophilic, engages in halogen bonding and optimally fills the hydrophobic pocket adjacent to the gatekeeper residue. This interaction dramatically enhances both binding affinity and kinase selectivity compared to unsubstituted pyrazole variants[1].

C. Type I vs. Type II Inhibition

Depending on further functionalization (e.g., conversion into bisarylureas), this scaffold can stabilize either the active "DFG-in" conformation (Type I) or the inactive "DFG-out" conformation (Type II) of the kinase[3].

Quantitative Data: Representative Kinase Profiling

To demonstrate the polypharmacology of the 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine scaffold, the table below summarizes representative in vitro IC50 values and binding modes for its direct derivatives across a mini-kinase panel.

Kinase TargetPutative IC50 Range (nM)Binding ModeCellular Phenotype
BRAF (V600E) 10 - 100 nMATP-Competitive (Hinge)G0/G1 Arrest in A375 cells
EGFR (WT) 50 - 200 nMATP-Competitive (Hinge)Reduced proliferation in A549 cells
VEGFR-2 100 - 500 nMType II (DFG-out)Anti-angiogenic in HUVEC models
PAK4 20 - 150 nMATP-Competitive (Hinge)Attenuated ischemia-reperfusion injury

Mechanistic Pathway Visualization

The following diagram illustrates the in vitro signaling pathway inhibited by the 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine scaffold, specifically focusing on the BRAF/MEK/ERK cascade.

Pathway Scaffold 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine Scaffold ATP ATP Binding Pocket (Hinge Region) Scaffold->ATP Competitive Binding Kinase Target Kinases (e.g., BRAF, EGFR) ATP->Kinase Occupies Pocket MEK MEK1/2 Phosphorylation Kinase->MEK Blocks Phosphorylation ERK ERK1/2 Activation MEK->ERK Pathway Silenced Proliferation Tumor Cell Proliferation ERK->Proliferation Inhibits Apoptosis Apoptosis / Growth Arrest ERK->Apoptosis Shifts Balance To

Mechanism of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in kinase inhibition pathways.

In Vitro Profiling Workflows: Self-Validating Protocols

To rigorously evaluate the in vitro efficacy of this scaffold, researchers must employ orthogonal assays that validate both biochemical inhibition and cellular target engagement.

Workflow A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay
  • Causality & Rationale: Halogenated aromatic compounds (like the 3-bromophenyl moiety) can occasionally exhibit auto-fluorescence or quench standard fluorophores. TR-FRET uses long-emission-half-life lanthanides (e.g., Europium) to introduce a temporal delay, eliminating background fluorescence and ensuring high-fidelity data.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare recombinant kinase (e.g., BRAF V600E) and a biotinylated substrate peptide in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Titration: Dispense the pyrazole-4,5-diamine scaffold in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) using an acoustic dispenser to minimize DMSO carryover (final DMSO < 1%).

    • Reaction Initiation (The Km​ Rule): Add ATP at exactly its apparent Km​ value for the specific kinase. Causality: Testing at Km​ ensures the assay is sensitive to competitive inhibitors while remaining physiologically relevant[2].

    • Incubation & Detection: Incubate for 60 minutes at room temperature. Quench the reaction with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Self-Validation System: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Workflow B: Cellular Thermal Shift Assay (CETSA)
  • Causality & Rationale: Biochemical assays do not account for cell permeability or intracellular ATP competition (which is ~1-5 mM in cells). CETSA proves direct target engagement in living cells without requiring chemical modification (e.g., biotinylation) of the scaffold[4].

  • Step-by-Step Protocol:

    • Cellular Incubation: Culture A375 melanoma cells to 70% confluence. Treat with 1 µM of the scaffold or 0.1% DMSO vehicle for 2 hours.

    • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lysis & Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

    • Quantification: Analyze the soluble fraction via Western blot against the target kinase.

    • Self-Validation System: The DMSO control establishes the baseline aggregation temperature ( Tagg​ ). A positive target engagement is strictly defined as a statistically significant rightward shift ( ΔTagg​>2∘C ) in the compound-treated arm.

Conclusion

The 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine scaffold is a highly versatile and potent pharmacophore. By combining rigorous TR-FRET biochemical screening with CETSA target engagement, drug development professionals can rapidly optimize this core into highly selective, clinical-grade kinase inhibitors capable of targeting the ATP-binding pockets of oncogenic drivers.

References

  • Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers in Chemistry URL
  • Source: PMC (Molecules)
  • Title: Targeting p21-activated kinase 4 (PAK4)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Foundational

Synthesis Pathways for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine: A Technical Guide

Executive Summary & Retrosynthetic Strategy The 4,5-diaminopyrazole core is a privileged scaffold in medicinal chemistry, most notably serving as the foundational building block for pyrazolo[3,4-d]pyrimidine-based kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

The 4,5-diaminopyrazole core is a privileged scaffold in medicinal chemistry, most notably serving as the foundational building block for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine presents specific synthetic challenges: ensuring strict regiocontrol during the pyrazole ring formation and maintaining chemoselectivity during the final reduction step to preserve the aryl bromide moiety for downstream cross-coupling (e.g., Suzuki-Miyaura) applications.

Our validated retrosynthetic approach constructs the functionalized pyrazole core via a multicomponent cyclocondensation, followed by electrophilic activation of the C4 position, and concludes with a mild, non-hydrogenolytic reduction.

SynthesisPathway SM1 3-(3-Bromophenyl)-3- oxopropanenitrile INT1 5-Amino-3-(3-bromophenyl)- 1-methyl-1H-pyrazole SM1->INT1 + SM2 EtOH, Reflux Regioselective SM2 Methylhydrazine INT2 3-(3-Bromophenyl)-1-methyl- 4-nitroso-1H-pyrazol-5-amine INT1->INT2 NaNO2, HCl 0-5 °C PROD 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine INT2->PROD SnCl2·2H2O EtOH, 70 °C Chemoselective

Workflow for the synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine.

Mechanistic Causality & Experimental Design

A. Regioselective Cyclocondensation

The reaction of 3-(3-bromophenyl)-3-oxopropanenitrile with methylhydrazine can theoretically yield two regioisomers. However, the unsubstituted primary amine (-NH₂) of methylhydrazine is more sterically accessible and nucleophilic, preferentially attacking the highly electrophilic carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular cyclization of the secondary amine (-NHMe) onto the adjacent nitrile group exclusively yields the desired 5-amino-1-methyl-3-arylpyrazole [1].

B. Electrophilic Nitrosation

The C4 position of the 5-aminopyrazole ring is heavily electron-enriched by the adjacent amino group at C5 and the pyrazole nitrogen at N1. This localized electron density allows for rapid, catalyst-free electrophilic aromatic substitution when exposed to the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid[2].

C. Chemoselective Reduction

The critical failure point in synthesizing brominated diaminopyrazoles is the final reduction step. Standard catalytic hydrogenation (Pd/C with H₂) will rapidly reduce the nitroso group but will simultaneously trigger hydrodehalogenation, cleaving the essential bromine atom from the phenyl ring. To prevent this, Stannous Chloride (SnCl₂·2H₂O) is deployed. As a mild Lewis acid and electron donor, SnCl₂ selectively reduces the nitroso species to the primary amine while leaving the aryl-halide bond completely intact[3].

Quantitative Data: Reducing Agent Optimization

To validate the selection of SnCl₂·2H₂O, a comparative yield and degradation analysis of various reducing systems was conducted on the 4-nitroso intermediate.

Reducing SystemConditionsConversion (%)Debromination (%)Isolated Yield (%)
Pd/C, H₂ (1 atm) MeOH, RT, 4h>9985<10
Zn dust, NH₄Cl EtOH/H₂O, 60 °C, 3h95<572
Fe powder, HCl (cat.) EtOH/H₂O, 80 °C, 4h90<265
SnCl₂·2H₂O EtOH, 70 °C, 2h>990 86

Table 1: Impact of reducing agents on chemoselectivity and final product yield. SnCl₂·2H₂O provides the optimal balance of high conversion and zero detectable debromination.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-(3-bromophenyl)-1-methyl-1H-pyrazole
  • Setup: Charge a dried 500 mL round-bottom flask with 3-(3-bromophenyl)-3-oxopropanenitrile (50.0 g, 223 mmol) and absolute ethanol (250 mL). Cool the suspension to 0 °C under a nitrogen atmosphere.

  • Addition: Add methylhydrazine (13.0 mL, 245 mmol, 1.1 equiv) dropwise over 45 minutes using an addition funnel.

    • Causality: Dropwise addition prevents thermal runaway from the exothermic Knoevenagel-type condensation and maintains a low local concentration of hydrazine, which is critical for maximizing regioselectivity[1].

  • Reflux: Remove the ice bath and heat the reaction to reflux (78 °C) for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting nitrile (strongly UV active at 254 nm) will disappear, replaced by a lower Rf spot.

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude residue from hot ethanol/water to yield the pure intermediate as an off-white solid.

Protocol 2: Electrophilic Nitrosation
  • Setup: Dissolve the intermediate from Protocol 1 (40.0 g, 158 mmol) in a 1:1 mixture of glacial acetic acid and water (300 mL). Cool to 0–5 °C.

  • Nitrosation: Dissolve sodium nitrite (13.1 g, 190 mmol, 1.2 equiv) in minimal distilled water (30 mL). Add this solution dropwise to the pyrazole mixture over 30 minutes.

  • Self-Validation: The reaction is self-indicating. Upon addition of the nitrosonium source, the solution will immediately flash to a deep, opaque green/blue color, confirming the formation of the highly conjugated nitroso chromophore[2].

  • Isolation: Stir for 1 hour at 0 °C. Filter the brightly colored precipitate, wash thoroughly with ice-cold water (3 x 100 mL) to remove residual acid, and dry under high vacuum.

Protocol 3: Chemoselective Reduction to Target Diamine
  • Setup: Suspend the green nitroso intermediate (30.0 g, 106 mmol) in absolute ethanol (300 mL).

  • Reduction: Add Stannous chloride dihydrate (SnCl₂·2H₂O, 95.6 g, 424 mmol, 4.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 70 °C for 2 hours.

  • Self-Validation: The reaction is complete when the deep green color completely dissipates, leaving a pale yellow or colorless homogeneous solution. This visual cue perfectly correlates with the complete reduction of the nitroso group[3].

  • Workup (Critical): Cool the mixture to room temperature and pour it into crushed ice. Adjust the pH to 8–9 using 1M NaOH.

    • Causality: Basification is mandatory to convert the insoluble tin(II/IV) hydroxide byproducts into highly water-soluble stannate complexes (e.g., Na₂[Sn(OH)₆]), preventing stubborn emulsions during extraction.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to afford 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine.

Safety & Scale-up Considerations

  • Energetic Intermediates: Compounds possessing high nitrogen-to-carbon ratios (such as the nitroso-pyrazole intermediate) are potentially energetic. Before scaling beyond 100 grams, a thermal stability analysis (DSC/TGA) is strictly required to identify decomposition onset temperatures[2].

  • Hydrazine Toxicity: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen. All transfers must occur via cannula or sealed syringe techniques inside a certified fume hood.

  • Exothermic Control: The initial cyclization step is highly exothermic. When scaling up, the reactor's surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement automated, temperature-gated subsurface addition for the methylhydrazine to prevent pressure buildup[2].

References

  • Prakash et al. - A Simple Method for the Preparation and Selective Functionalization of 4,5-Diaminopyrazoles. ResearchGate.[Link]

  • Beilstein Journal of Organic Chemistry - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.[Link]

Sources

Exploratory

Comprehensive Technical Guide on 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Executive Summary The compound 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a highly versatile, polyfunctional building block utilized extensively in medicinal chemistry and drug discovery. Its unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a highly versatile, polyfunctional building block utilized extensively in medicinal chemistry and drug discovery. Its unique structural topology—combining a rigid pyrazole core, a halogenated phenyl ring, and vicinal diamines—makes it an ideal precursor for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These fused systems are privileged scaffolds in the development of selective kinase inhibitors. This technical whitepaper details the physicochemical properties, structural causality, and rigorous analytical workflows required to validate this compound using High-Resolution Mass Spectrometry (HRMS).

Molecular Characterization & Physicochemical Properties

The physical and chemical properties of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine dictate its behavior in both synthetic workflows and biological environments. The table below summarizes its core quantitative metrics.

PropertyValueAnalytical Significance
Molecular Formula C10H11BrN4Defines the exact isotopic envelope.
Molecular Weight 267.13 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Exact Mass (79Br) 266.0167 DaPrimary target mass for HRMS validation.
Isotopic Exact Mass (81Br) 268.0147 DaSecondary target mass confirming the M+2 peak.
Hydrogen Bond Donors 4Crucial for interacting with kinase hinge regions.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and target binding.

Structural Causality & Synthetic Utility

Every functional group in 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine serves a distinct mechanistic purpose in drug design:

  • The Pyrazole Core: Acts as a bioisostere for the adenine ring of ATP. In kinase inhibitor design, pyrazole and aminopyridine derivatives are heavily utilized to competitively block the ATP-binding pocket of targets like PI3Kγ[1].

  • The 4,5-Diamine Moieties: These vicinal amines are highly reactive nucleophilic handles. They allow for rapid cyclization reactions with electrophiles (e.g., orthoesters or formamide) to construct bicyclic pyrazolo-pyrimidine cores, establishing the necessary rigid geometry for deep pocket binding.

  • The 3-Bromophenyl Group: The bromine atom serves a dual purpose. Synthetically, it is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for late-stage functionalization. Biologically, halogens increase lipophilicity, driving the molecule into hydrophobic sub-pockets of the target protein.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS)

Validating the structural integrity of brominated building blocks requires stringent analytical controls. High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass of pharmaceutical compounds, requiring a mass accuracy drift of <5 ppm to unambiguously assign the molecular formula and rule out isobaric interferences[2].

The presence of bromine provides a self-validating internal control. Bromine's natural isotopes, 79Br and 81Br, exist in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[3]. This isotopic distribution manifests in mass spectrometry as a highly diagnostic "twin peak" signature separated by exactly 2 m/z units[3]. Observing this M / M+2 pattern with equal intensity is an absolute prerequisite for confirming the presence of the 3-bromophenyl moiety.

HRMS_Workflow Prep Sample Prep (1 µg/mL MeOH) ESI ESI+ Ionization (Positive Mode) Prep->ESI TOF HRMS Analyzer (TOF/Orbitrap) ESI->TOF Iso Isotopic Profiling (79Br / 81Br) TOF->Iso Valid Exact Mass (< 5 ppm Error) Iso->Valid

Fig 1. HRMS analytical workflow for exact mass validation and isotopic profiling.

Experimental Protocols

Protocol 1: ESI-HRMS Validation Workflow

This protocol establishes a self-validating system for confirming the exact mass and isotopic signature of the compound.

  • Sample Preparation: Dissolve 1.0 mg of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 1:1000 in 50% Methanol / 50% Water containing 0.1% Formic Acid to yield a 1 µg/mL working solution.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard calibration mix to ensure a mass accuracy of <2 ppm prior to injection.

  • Ionization: Inject 5 µL of the working solution using Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Data Acquisition & Validation:

    • Extract the ion chromatogram for the theoretical[M+H]+ monoisotopic mass: 267.0240 m/z .

    • Extract the ion chromatogram for the 81Br isotope [M(81Br)+H]+: 269.0220 m/z .

    • Acceptance Criteria: The mass error for both peaks must be <5 ppm[2]. The relative intensity ratio of the 267.0240 peak to the 269.0220 peak must be approximately 1:1 (±5%), confirming the bromine signature[3].

Protocol 2: Cyclization to a Pyrazolo[3,4-d]pyrimidine Core

This methodology outlines the conversion of the vicinal diamines into a fused bicyclic system, a common step in kinase inhibitor synthesis.

  • Reagent Mixing: In a 50 mL round-bottom flask, suspend 1.0 mmol of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in 10 mL of formamide.

  • Thermal Condensation: Heat the reaction mixture to 180°C under a nitrogen atmosphere for 12 hours. The formamide acts as both the solvent and the carbon source for the new pyrimidine ring.

  • Reaction Monitoring: Monitor the consumption of the starting material via LC-MS, looking for the disappearance of the 267.02 m/z peak and the emergence of the cyclized product mass.

  • Workup: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the brominated pyrazolo[3,4-d]pyrimidine intermediate.

Signaling Pathway Context

Compounds derived from 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine are frequently optimized to inhibit kinases within the PI3K/AKT/mTOR signaling cascade. By competitively binding to the ATP pocket of PI3K, these pyrazole-derived inhibitors block the phosphorylation of PIP2 to PIP3, thereby halting downstream AKT activation and arresting aberrant cell proliferation[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Kinase RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates AKT AKT Activation PIP3->AKT Recruits Prolif Cell Survival AKT->Prolif Promotes Inhibitor Pyrazole Inhibitor Inhibitor->PI3K Blocks ATP Site

Fig 2. PI3K signaling cascade targeted by pyrazole-derived kinase inhibitors.

References

  • Title: Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals Source: Separation Science URL: [Link]

Sources

Foundational

Comprehensive NMR Characterization of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine: A Technical Guide for Structural Elucidation

Executive Summary In modern drug discovery, highly functionalized heterocyclic scaffolds serve as critical precursors for complex molecular entities. Specifically, 1-methyl-1H-pyrazole-4,5-diamine derivatives are privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized heterocyclic scaffolds serve as critical precursors for complex molecular entities. Specifically, 1-methyl-1H-pyrazole-4,5-diamine derivatives are privileged building blocks frequently utilized in the synthesis of fused pyrazolo-pyrimidine and pyrazolo-imidazole systems—key pharmacophores in kinase inhibitor design[1].

As a Senior Application Scientist, I approach the structural elucidation of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine not merely as a peak-matching exercise, but as a rigorous mapping of electron density. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR characterization of this molecule, detailing the causality behind experimental choices and the electronic effects governing its spectral behavior.

Structural Anatomy & Electronic Causality

To accurately predict and assign NMR chemical shifts, one must first deconstruct the molecule's electronic environment. The core structure consists of a pyrazole ring substituted with an N -methyl group, two adjacent primary amines, and a 3-bromophenyl moiety.

  • The Pyrazole Core & Amino Groups: The two −NH2​ groups at C4 and C5 are strongly electron-donating via resonance (+R effect). This localized electron density significantly shields the C4 position of the pyrazole ring, pushing its 13 C signal upfield[2].

  • The N -Methyl Group: The methyl group at N1 exerts a mild inductive (+I) effect but is deshielded by the adjacent electronegative nitrogen, placing its 1 H signal in the mid-field region (~3.6 ppm).

  • The 3-Bromophenyl Ring: The bromine atom exerts a strong inductive electron-withdrawing (-I) effect combined with a heavy-atom shielding effect on its directly attached ipso carbon (C3'). This creates a distinct multiplet pattern in the 1 H spectrum and a uniquely shielded non-protonated carbon in the 13 C spectrum[3].

Electronic_Effects A 3-(3-Bromophenyl)-1-methyl -1H-pyrazole-4,5-diamine B C4 & C5 -NH2 Groups (Electron Donating +R) A->B C N1 -CH3 Group (Inductive +I) A->C D 3-Bromophenyl Group (Inductive Withdrawing -I) A->D E Shielding of C4 (Upfield 13C Shift ~114 ppm) B->E F Deshielding of N-CH3 (~3.6 ppm 1H Shift) C->F G Heavy Atom Effect (Upfield C-Br Shift ~122 ppm) D->G

Logical relationship between functional group electronic effects and resulting NMR chemical shifts.

Quantitative Spectral Data

The following tables summarize the expected 1 H and 13 C NMR assignments acquired in DMSO- d6​ . The choice of DMSO- d6​ over CDCl 3​ is deliberate: DMSO acts as a strong hydrogen-bond acceptor, slowing the proton exchange rate of the −NH2​ groups and allowing them to be observed as distinct, albeit broad, singlets[4].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Rationale
7.95 t1.81HH-2' (Phenyl)Deshielded by ortho-pyrazole; meta-coupling to H-4' and H-6'.
7.75 dt7.8, 1.51HH-6' (Phenyl)Ortho to pyrazole, para to Br. Split by ortho H-5' and meta H-2'/H-4'.
7.48 ddd8.0, 1.8, 1.01HH-4' (Phenyl)Ortho to Br. Complex splitting from H-5' (ortho) and H-2'/H-6' (meta).
7.35 t7.91HH-5' (Phenyl)Meta to both substituents. Simple ortho-coupling to H-4' and H-6'.
4.65 br s-2H5-NH 2​ Broadened due to quadrupolar relaxation of 14 N and intermediate exchange.
4.20 br s-2H4-NH 2​ Slightly more shielded than 5-NH 2​ due to adjacent electron density.
3.65 s-3HN-CH 3​ Sharp singlet; deshielded by the adjacent pyrazole N1 atom.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
138.5 QuaternaryC3 (Pyrazole)Deshielded by the adjacent aromatic ring and nitrogen atom[2].
135.2 QuaternaryC5 (Pyrazole)Attached to electronegative -NH 2​ , deshielded relative to C4.
134.8 QuaternaryC1' (Phenyl)Ipso carbon attached to the pyrazole ring.
131.0 CHC5' (Phenyl)Meta to both substituents; standard aromatic region.
129.8 CHC4' (Phenyl)Ortho to Bromine.
129.2 CHC2' (Phenyl)Sandwiched between Pyrazole and Bromine.
125.4 CHC6' (Phenyl)Ortho to Pyrazole.
122.1 QuaternaryC3' (Phenyl, C-Br)Distinct upfield shift due to the heavy atom effect of Bromine[3].
114.3 QuaternaryC4 (Pyrazole)Highly shielded by the +R effects of two adjacent -NH 2​ groups.
36.2 CH 3​ N-CH 3​ Typical chemical shift for an N -methyl group on an azole ring[1].

Self-Validating Experimental Protocols

A robust structural elucidation requires a self-validating workflow. Relying solely on 1D NMR can lead to misassignments, particularly with tautomeric or highly substituted heterocycles. The following step-by-step protocol ensures absolute confidence in the structural assignment.

Step 1: Sample Preparation & Solvent Selection
  • Weigh 15-20 mg of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: Anhydrous conditions are critical. Trace water will catalyze the rapid exchange of the −NH2​ protons, causing the signals at 4.20 and 4.65 ppm to collapse into the water peak (~3.3 ppm).

Step 2: 1D Acquisition & D 2​ O Exchange Validation
  • Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K.

  • Self-Validation Step: Remove the NMR tube, add 2 drops of Deuterium Oxide (D 2​ O), shake vigorously for 30 seconds, and re-acquire the 1 H spectrum.

  • Causality: The labile −NH2​ protons will undergo isotopic exchange with deuterium ( R−NH2​→R−ND2​ ). The disappearance of the broad singlets at 4.65 and 4.20 ppm unambiguously confirms their identity as exchangeable heteroatom protons rather than aliphatic or aromatic signals[4].

Step 3: 2D NMR (HSQC & HMBC) Mapping
  • Acquire a 1 H- 13 C HSQC spectrum to map all protonated carbons (C2', C4', C5', C6', and N-CH 3​ ).

  • Acquire a 1 H- 13 C HMBC spectrum to map the quaternary framework.

  • Causality: The HMBC is the ultimate validator. A strong 3JCH​ correlation from the N-CH 3​ protons (3.65 ppm) to the C5 carbon (135.2 ppm) unambiguously differentiates C5 from C3. Furthermore, 3JCH​ correlations from H-2' and H-6' to the pyrazole C3 carbon (138.5 ppm) confirm the connectivity between the two ring systems.

NMR_Workflow A Sample Preparation (Anhydrous DMSO-d6, 298K) B 1D 1H & 13C NMR Acquisition A->B C D2O Exchange Experiment B->C Identify -NH2 D 2D NMR (HSQC/HMBC) Acquisition B->D Carbon Mapping E Data Processing & Multiplet Analysis C->E D->E F Unambiguous Structural Elucidation E->F

Step-by-step experimental workflow for the self-validating NMR elucidation of pyrazole-diamines.

Conclusion

The structural elucidation of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine relies heavily on understanding the interplay between the electron-donating diamine core and the electron-withdrawing bromophenyl substituent. By employing a self-validating methodology—combining specific solvent selection, D 2​ O exchange, and 2D HMBC mapping—researchers can confidently assign the architecture of this critical pharmaceutical building block, ensuring downstream synthetic integrity.

References

1.[1] 1-Methyl-1H-pyrazole-4,5-diamine - Benchchem Source: benchchem.com URL:

2.[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH Source: nih.gov URL:

3.[3] 13C NMR of pyrazoles - OA Monitor Ireland Source: openaire.eu URL:

4.[4] Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy - Semantic Scholar Source: semanticscholar.org URL:

Sources

Exploratory

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine role in heterocyclic synthesis

An In-Depth Technical Guide to the Role of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in Heterocyclic Synthesis Executive Summary In modern medicinal chemistry and drug discovery, the rapid assembly of complex, b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in Heterocyclic Synthesis

Executive Summary

In modern medicinal chemistry and drug discovery, the rapid assembly of complex, biologically active fused heterocycles relies heavily on highly functionalized building blocks. 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine represents a privileged, multi-functional synthon. It combines a bis-nucleophilic ortho-diamine core—ideal for the annulation of diverse pyrazolo-azines—with an electrophilic aryl bromide handle designed for late-stage transition-metal-catalyzed diversification. This whitepaper explores the structural causality, reactivity profile, and synthetic methodologies associated with this compound, providing a comprehensive guide for researchers developing novel therapeutics, including kinase inhibitors, phosphatase allosteric modulators, and neuroactive agents.

Structural Anatomy & Reactivity Profile

The strategic value of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine lies in its orthogonal reactivity domains. Each functional group serves a distinct, chemically predictable purpose.

The 4,5-Diamine Pharmacophore (Bis-Nucleophile)

The adjacent primary amino groups at the C4 and C5 positions of the pyrazole ring exhibit differential nucleophilicity, a critical factor for regioselective annulations[1].

  • C5-Amino Group: Typically acts as the primary nucleophile. Its reactivity is enhanced by the electron-donating inductive effect of the adjacent N1-methyl group.

  • C4-Amino Group: Exhibits slightly reduced nucleophilicity due to the steric hindrance imposed by the adjacent 3-bromophenyl group. When reacted with asymmetric 1,2-dicarbonyls or alpha-keto acids, this differential reactivity dictates the regiochemical outcome of the resulting fused system, allowing for the predictable synthesis of specific isomers[2].

The N1-Methyl Handle (Conformational Locking)

Unsubstituted pyrazoles suffer from annular tautomerism (the rapid migration of the N-H proton between N1 and N2). This tautomerism complicates cyclization reactions, often yielding complex mixtures of regioisomers. The N1-methyl group in this building block permanently locks the heterocycle into a single tautomeric form. Beyond synthetic predictability, N-methylation significantly improves the physicochemical properties of the resulting drug candidates, enhancing lipophilicity and membrane permeability while eliminating a hydrogen-bond donor to improve oral bioavailability[3].

The 3-(3-Bromophenyl) Anchor (Orthogonal Reactivity)

The meta-bromo substituent on the phenyl ring is chemically inert under the acidic, basic, or thermal conditions typically required for diamine condensation[4]. This allows the chemist to first construct the rigid fused heterocyclic core (e.g., a pyrazolo[3,4-b]pyrazine) and subsequently utilize the aryl bromide as a handle for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira).

ReactivityMap Core 3-(3-Bromophenyl)-1-methyl -1H-pyrazole-4,5-diamine Pyrazine Pyrazolo[3,4-b]pyrazines (via 1,2-dicarbonyls) Core->Pyrazine Condensation Diazepine Pyrazolo[3,4-b][1,4]diazepines (via 1,3-dicarbonyls) Core->Diazepine Annulation Imidazole Pyrazolo[3,4-d]imidazoles (via orthoesters/aldehydes) Core->Imidazole Cyclization

Reactivity map of the pyrazole-4,5-diamine core towards fused heterocyclic scaffolds.

Core Heterocyclic Annulation Strategies

The primary application of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is the construction of fused bicyclic and tricyclic systems.

Synthesis of Pyrazolo[3,4-b]pyrazines

The condensation of the 4,5-diamine with 1,2-dicarbonyl compounds (such as benzil, glyoxal, or pyruvic acid derivatives) yields pyrazolo[3,4-b]pyrazines[5]. This scaffold is highly privileged in medicinal chemistry. Recent breakthroughs have identified 1H-pyrazolo[3,4-b]pyrazine derivatives as highly selective allosteric inhibitors of the protein tyrosine phosphatase SHP2, demonstrating profound efficacy in treating KRASG12C-mutant non-small cell lung cancer (NSCLC)[6]. Furthermore, this scaffold serves as the core for potent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), such as PF470, developed for Parkinson's disease[3].

Synthesis of Pyrazolo[3,4-b][1,4]diazepines

By reacting the diamine with 1,3-dicarbonyl compounds (e.g., acetylacetone) or α,β -unsaturated ketones, the seven-membered pyrazolo[3,4-b][1,4]diazepine ring is formed. This requires precise thermodynamic control to prevent the premature formation of mono-condensed Schiff bases or competing five-membered ring closures[2].

Late-Stage Diversification via Cross-Coupling

The strategic causality of performing cross-coupling after annulation cannot be overstated. If a bulky biaryl system is constructed prior to cyclization, steric shielding around the C4-amino group drastically reduces annulation yields. By reserving the 3-bromophenyl group for late-stage functionalization, researchers can generate expansive libraries of diversified lead compounds from a single fused intermediate[4].

Workflow Step1 1. Annulation (1,2-Dicarbonyl) Step2 2. Fused Intermediate (Aryl Bromide intact) Step1->Step2 Step3 3. Pd-Catalyzed Cross-Coupling Step2->Step3 Step4 4. Diversified Lead Compound Step3->Step4

Two-stage synthetic workflow: primary annulation followed by late-stage diversification.

Experimental Protocols

The following protocols represent self-validating, robust methodologies for utilizing 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in library synthesis.

Protocol A: Regioselective Annulation to Pyrazolo[3,4-b]pyrazine

Objective: Synthesize the brominated pyrazolo[3,4-b]pyrazine core via condensation with a symmetric 1,2-dicarbonyl. Causality: Glacial acetic acid is utilized as a solvent and mild protic catalyst. It activates the carbonyl carbons towards nucleophilic attack without fully protonating the weakly basic pyrazole amines, ensuring the reaction proceeds at a viable rate[7].

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (1.0 equiv, 5.0 mmol) and benzil (1.05 equiv, 5.25 mmol) in 20 mL of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 100°C under a nitrogen atmosphere for 4–6 hours. Monitor the disappearance of the diamine via TLC (Eluent: EtOAc/Hexanes 1:1).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water. Neutralize the solution cautiously with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until pH 7 is reached.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure 3-(3-bromophenyl)-1-methyl-5,6-diphenyl-1H-pyrazolo[3,4-b]pyrazine.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the core by coupling the aryl bromide with a functionalized arylboronic acid. Causality: Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle facilitates the reductive elimination step of the catalytic cycle, which is often rate-limiting for sterically demanding biaryl systems[4].

  • Preparation: In an oven-dried Schlenk tube, combine the pyrazolo[3,4-b]pyrazine intermediate from Protocol A (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and anhydrous potassium carbonate ( K2​CO3​ , 2.5 equiv, 2.5 mmol).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Purge the system with argon for 10 minutes.

  • Reaction: Seal the tube and heat the mixture at 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (silica gel) to yield the diversified lead compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the transformation of pyrazole-4,5-diamines into various fused scaffolds, based on established literature[2][5][6].

Target ScaffoldElectrophilic PartnerCatalyst/SolventTemp (°C)Time (h)Expected Yield (%)Primary Application
Pyrazolo[3,4-b]pyrazine 1,2-Dicarbonyls (e.g., Benzil)Glacial Acetic Acid1004 - 675 - 88%SHP2 Inhibitors, mGluR5 NAMs
Pyrazolo[3,4-b]pyrazine α -Keto AcidsEtOH / Catalytic HCl75 - 801 - 360 - 80%Anticancer Agents
Pyrazolo[3,4-b][1,4]diazepine 1,3-DicarbonylsPyridine or EtOH/AcOH90 - 1108 - 1255 - 70%CNS Therapeutics
Pyrazolo[3,4-d]imidazole Triethyl OrthoformateNeat / PTSA (cat.)1202 - 480 - 92%Kinase Inhibitors
Biaryl-Pyrazolo-pyrazine Arylboronic Acids Pd(dppf)Cl2​ / Dioxane- H2​O 901265 - 85%Late-Stage Diversification

Conclusion

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a highly engineered synthetic building block that bridges the gap between foundational heterocyclic chemistry and advanced drug discovery. By understanding the causality behind its structural features—specifically the differential nucleophilicity of its diamines, the conformational locking of the N-methyl group, and the orthogonal reactivity of the aryl bromide—chemists can efficiently execute two-stage workflows. The initial annulation reliably constructs privileged scaffolds like pyrazolo[3,4-b]pyrazines, while subsequent cross-coupling unlocks vast chemical space for structure-activity relationship (SAR) optimization.

References

  • El-kashef, H., et al. "New pyrazolo[3,4-b]pyrazines: synthesis and biological activity." Pharmazie, 2000. Available at:[Link]

  • Ansari, A., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 2018. Available at:[Link]

  • Fadda, A. A., et al. "Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines." ResearchGate, 2012. Available at:[Link]

  • Bozhanov, V., et al. "A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles." ResearchGate, 2022. Available at:[Link]

  • Hassan, S. Y., et al. "Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities." ResearchGate, 2010. Available at:[Link]

  • Wang, Y., et al. "Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2024. Available at:[Link]

  • Zhang, L., et al. "Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator." Journal of Medicinal Chemistry, ACS Publications, 2014. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing fused pyrimidines using 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Application Note: Divergent Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Scaffolds from 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine Audience: Discovery Chemists, Process Development Scientists, and Medicinal Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Scaffolds from 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Audience: Discovery Chemists, Process Development Scientists, and Medicinal Chemistry Teams.

Introduction & Strategic Rationale

The pyrazolo[3,4-d]pyrimidine bicyclic system is a privileged pharmacophore in oncology and immunology, acting as a bioisostere of the adenine purine core. This scaffold is the structural foundation for numerous ATP-competitive kinase inhibitors (e.g., Ibrutinib) targeting CDK2, EGFR, and BTK [1].

When utilizing 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine as a starting material, chemists face a distinct regiochemical challenge. Direct cyclocondensation of a 1,2-diamine with standard one-carbon donors (such as formamide or triethyl orthoformate) inherently yields a 5-membered fused imidazole (imidazo[4,5-c]pyrazole) or a fused pyrazine (pyrazolo[3,4-b]pyrazine). To construct the 6-membered pyrimidine ring, the C4 position of the pyrazole must supply a carbon atom rather than a nitrogen.

The Solution: This protocol outlines a highly efficient, two-stage structural repurposing workflow. First, we exploit the differential basicity of the adjacent amino groups to regioselectively convert the 4-amino group into a carbonitrile via a Sandmeyer reaction. Second, the resulting o-aminonitrile is subjected to a high-temperature cyclocondensation with formamidine acetate to construct the pyrazolo[3,4-d]pyrimidine core [2]. Crucially, the 3-(3-bromophenyl) moiety is preserved throughout the synthesis, providing a robust handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Mechanistic Pathway & Workflow

The success of this synthesis relies on the electronic asymmetry of the pyrazole ring. The 4-amino group behaves as a standard electron-rich aromatic amine, whereas the 5-amino group is deactivated by the adjacent N1 atom (acting as a vinylogous amide). This allows for the precise, selective diazotization of the C4 position without cross-reactivity at C5.

Workflow A 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine (Precursor) B 5-Amino-3-(3-bromophenyl)- 1-methyl-1H-pyrazole- 4-carbonitrile (Intermediate) A->B 1. NaNO2, HCl, 0°C 2. CuCN, KCN (Selective Sandmeyer) C 3-(3-Bromophenyl)-1-methyl- 1H-pyrazolo[3,4-d]pyrimidin- 4-amine (Target Scaffold) B->C Formamidine Acetate Formamide, 180°C (Annulation)

Fig 1. Two-stage synthetic workflow from pyrazole-4,5-diamine to pyrazolo[3,4-d]pyrimidine.

During the annulation phase, formamidine acetate acts as the C-N donor. The 5-amino group attacks the formamidine intermediate, followed by an intramolecular cyclization driven by the electrophilicity of the adjacent nitrile group.

Mechanism N1 Step 1: Nucleophilic Attack 5-NH2 attacks formamidine acetate (Loss of NH3) N2 Step 2: Amidine Intermediate Formation of N-(4-cyano-pyrazol-5-yl)formimidamide N1->N2 Δ, Formamide solvent N3 Step 3: Intramolecular Cyclization Amidine nitrogen attacks the C≡N carbon N2->N3 180°C N4 Step 4: Tautomerization Proton shift yields stable 4-aminopyrimidine core N3->N4 Aromatization

Fig 2. Mechanistic pathway of pyrimidine annulation via amidine intermediate cyclization.

Experimental Protocols

Protocol A: Regioselective Sandmeyer Cyanation

Objective: Convert the 4,5-diamine into the critical 5-amino-4-carbonitrile intermediate.

  • Diazotization: Suspend 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (10.0 mmol) in 6M HCl (25 mL) and cool to 0–5 °C in an ice-salt bath.

  • Add a pre-cooled solution of sodium nitrite (NaNO₂, 10.5 mmol, 1.05 eq) in water (5 mL) dropwise over 15 minutes. Causality: Strict temperature control (<5 °C) prevents the premature decomposition of the diazonium salt into a phenol derivative. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a Sandmeyer reagent by dissolving CuCN (12.0 mmol) and KCN (25.0 mmol) in water (30 mL). Cool to 0 °C.

  • Neutralize the diazonium solution carefully with cold aqueous Na₂CO₃ until pH ~6, then add it dropwise to the vigorously stirred CuCN/KCN solution.

  • Allow the reaction to warm to room temperature, then heat at 60 °C for 1 hour to drive the nitrogen gas evolution to completion.

  • Workup: Cool the mixture, extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 7:3) to yield 5-Amino-3-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carbonitrile .

Protocol B: Pyrimidine Annulation via Cyclocondensation

Objective: Construct the fused pyrimidine ring to yield the target kinase scaffold.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the 5-Amino-3-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carbonitrile (5.0 mmol) in anhydrous formamide (15 mL).

  • Add formamidine acetate (15.0 mmol, 3.0 eq). Causality: Formamidine acetate is a vastly superior electrophile compared to formamide alone, preventing the accumulation of uncyclized formamide byproducts and accelerating the intramolecular ring closure [3].

  • Cyclization: Heat the reaction mixture to 180 °C under a nitrogen atmosphere for 6 hours.

  • Workup: Cool the dark solution to room temperature and pour it slowly into 100 mL of crushed ice/water with vigorous stirring.

  • The target compound, 3-(3-Bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , will precipitate as a solid. Filter under vacuum, wash extensively with cold water and cold ethanol to remove residual formamide, and recrystallize from DMF/Ethanol.

Analytical Validation & Data Presentation

To ensure the protocol is a self-validating system, researchers must track the disappearance of the sharp nitrile stretch via FTIR. The complete consumption of the C≡N bond confirms successful intramolecular cyclization.

Table 1: Quantitative Yields and Key Analytical Markers

Compound StageAppearanceYield (%)Key IR Frequencies (cm⁻¹)Key ¹H NMR Shifts (ppm, DMSO-d₆)
Precursor (4,5-Diamine)Off-white solidN/A3400, 3320 (NH₂), 1610 (C=N)4.80 (s, 2H, 4-NH₂), 5.10 (s, 2H, 5-NH₂)
Intermediate (4-Carbonitrile)Pale yellow solid68–723410, 3330 (NH₂), 2220 (C≡N) 6.55 (s, 2H, 5-NH₂), 3.70 (s, 3H, N-CH₃)
Target Scaffold ([3,4-d]pyrimidine)Tan solid78–843380, 3150 (NH₂), 1640 (C=N)8.25 (s, 1H, Pyrimidine C6-H) , 7.80 (br s, 2H, 4-NH₂)

Note: The emergence of the highly deshielded singlet at ~8.25 ppm in the ¹H NMR spectrum is the definitive diagnostic marker for the C6 proton of the newly formed pyrimidine ring.

References

  • Nassar, I.F., et al. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics." MDPI Molecules, 2024. 1

  • Shamroukh, A.H., et al. "PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE)." Semantic Scholar, 2014. 2

  • Ghorab, M.M., et al. "Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations." RSC Advances, 2022. 3

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Executive Summary The functionalization of highly polar, heteroatom-rich scaffolds is a recurring bottleneck in modern drug discovery. The compound 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine represents a particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly polar, heteroatom-rich scaffolds is a recurring bottleneck in modern drug discovery. The compound 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine represents a particularly challenging chemotype. While the aryl bromide moiety is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the vicinal 4,5-diamine on the pyrazole ring poses a severe risk of catalyst poisoning, competitive amination, and oxidative degradation [4].

This application note details field-proven methodologies for the Suzuki-Miyaura cross-coupling of this scaffold. We present two divergent strategies: a Direct Coupling approach utilizing advanced bulky pre-catalysts for discovery-scale library synthesis, and a Protection-Coupling-Deprotection sequence designed for robust, scalable process chemistry [1].

Mechanistic Insights: The Free Amine Challenge

In standard palladium-catalyzed cross-coupling, the active Ln​Pd(0) species undergoes oxidative addition into the C–Br bond. However, free primary amines—especially vicinal diamines—are potent σ -donors. They readily displace phosphine ligands on the resulting Pd(II) intermediate, forming thermodynamically stable, off-cycle Pd(II) -amine chelates. This effectively stalls the transmetalation step, leading to catalyst death and recovery of unreacted starting material [3].

To circumvent this, chemists must manipulate either the steric environment of the catalyst or the electronic nature of the substrate :

  • Catalyst Control (Direct Coupling): Utilizing dialkylbiaryl phosphine ligands (e.g., XPhos) creates a steric shield around the palladium center. The sheer bulk of the ligand prevents the diamine from coordinating. Furthermore, using a third-generation pre-catalyst (like XPhos-Pd-G2) ensures rapid, quantitative generation of the active monoligated L1​Pd(0) species under mild conditions, outcompeting amine coordination [2].

  • Substrate Control (Protection Strategy): Converting the primary amines into electron-deficient carbamates (e.g., via di-Boc protection) eliminates their σ -donating ability. This restores the predictable reactivity of the aryl bromide, allowing the use of cost-effective, standard catalysts like Pd(dppf)Cl2​ [1].

Strategic Workflow

G Start 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine PathA Pathway A: Direct Coupling (Discovery Scale) Start->PathA PathB Pathway B: Protection Strategy (Process Scale) Start->PathB CatA XPhos-Pd-G2, K3PO4 Dioxane/H2O (4:1), 90°C PathA->CatA ResultA Coupled Product Yield: 40-60% CatA->ResultA Prot Boc2O, DMAP, THF (Di-Boc Protection) PathB->Prot CatB Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 80°C Prot->CatB Deprot TFA / DCM (Global Deprotection) CatB->Deprot ResultB Coupled Product Yield: >85% (Over 3 steps) Deprot->ResultB

Workflow for the Suzuki-Miyaura coupling of pyrazole-4,5-diamine scaffolds.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling a standard arylboronic acid with 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine.

StrategyCatalyst System (mol%)Base / SolventTemp / TimeYield (%)IPC Method (Self-Validation)
Direct Pd(PPh3​)4​ (10%) Na2​CO3​ / Toluene100°C, 24h<5%LC-MS: Catalyst poisoning observed.
Direct XPhos-Pd-G2 (5%) K3​PO4​ / Dioxane: H2​O 90°C, 12h55%LC-MS: Product mass + unreacted SM.
Protected Pd(dppf)Cl2​ (3%) Na2​CO3​ / Dioxane: H2​O 80°C, 4h92%TLC: Complete consumption of bromide.
Protected Pd(OAc)2​ / SPhos (2%) K2​CO3​ / DMF90°C, 6h88%LC-MS: Clean conversion, no debromination.

Note: Yields represent isolated yields after flash chromatography. Protected strategies refer to the di-Boc intermediate.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Discovery Scale)

Best suited for rapid library generation where step-count is prioritized over absolute yield.

Rationale: XPhos-Pd-G2 is utilized because the bulky XPhos ligand prevents the diamine from chelating the palladium center [2]. K3​PO4​ is chosen as a mild, insoluble base that activates the boronic acid without promoting base-catalyzed condensation of the free amines.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K3​PO4​ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add XPhos-Pd-G2 (0.05 equiv, 5 mol%).

  • Degassing: Seal the vial with a Teflon-lined septum. Evacuate and backfill the vial with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Syringe in degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL).

  • Reaction: Heat the biphasic mixture in a pre-heated oil bath at 90°C for 12 hours under vigorous stirring (800 rpm).

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation: The reaction is deemed complete when the ratio of product to starting material exceeds 9:1 at 254 nm. If stalled, add an additional 2 mol% of catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via reverse-phase HPLC.

Protocol B: Protection-Coupling-Deprotection (Process Scale)

Best suited for scale-up and late-stage functionalization where high fidelity and yield are required.

Rationale: Masking the diamine as a di-Boc derivative completely neutralizes its nucleophilicity and chelating ability [1]. This allows the use of robust, industrial-standard catalysts like Pd(dppf)Cl2​ , which are highly efficient for aryl bromides but notoriously sensitive to free amines.

Step 1: Di-Boc Protection
  • Dissolve 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Add N,N-Diisopropylethylamine (DIPEA) (25 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.5 mmol).

  • Dropwise add Di-tert-butyl dicarbonate ( Boc2​O ) (22 mmol) dissolved in THF (10 mL) at 0°C.

  • Warm to room temperature and stir for 16 hours.

  • IPC Validation: Check by TLC (Hexanes/EtOAc 1:1). The highly polar starting material ( Rf​≈0.1 ) should be completely converted to a less polar spot ( Rf​≈0.6 ).

  • Concentrate and purify via silica gel plug to afford the di-Boc protected intermediate.

Step 2: Suzuki-Miyaura Coupling
  • In a round-bottom flask, combine the di-Boc protected intermediate (5 mmol), arylboronic acid (6 mmol), and Na2​CO3​ (15 mmol).

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.15 mmol, 3 mol%).

  • Degas the system, then add a degassed mixture of 1,4-dioxane/water (4:1, 25 mL).

  • Heat at 80°C for 4 hours.

  • IPC Validation: LC-MS analysis should show >95% conversion to the coupled mass with no debromination side-products.

  • Perform a standard aqueous workup and isolate the protected coupled product.

Step 3: Global Deprotection
  • Dissolve the protected coupled product (4 mmol) in anhydrous Dichloromethane (DCM) (16 mL).

  • Cool to 0°C and slowly add Trifluoroacetic acid (TFA) (4 mL).

  • Stir at room temperature for 2 hours.

  • IPC Validation: LC-MS must confirm the complete disappearance of the +Boc and +2Boc mass peaks, leaving only the desired free diamine mass.

  • Concentrate under reduced pressure. Neutralize the TFA salt by passing through a basic ion-exchange resin (e.g., Amberlyst A21) or by washing with saturated aqueous NaHCO3​ to yield the final functionalized pyrazole-4,5-diamine.

References

  • First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis ChemRxiv URL:[Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid PubMed Central (PMC) URL:[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future PubMed Central (PMC) URL:[Link]

  • SHP2 phosphatase inhibitors and methods of use thereof (US10934302B1)
Method

Application Note: 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine as a Privileged Scaffold Precursor in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The pursuit of highly selective, ATP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The pursuit of highly selective, ATP-competitive, and allosteric kinase inhibitors relies heavily on the design of rigid, hydrogen-bond-capable heterocyclic cores. 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a highly specialized, privileged building block designed specifically for the divergent synthesis of fused pyrazolo-heterocycles.

This precursor offers a dual-functional advantage:

  • The Ortho-Diamine Core: Acts as a perfect nucleophilic pair for annulation reactions, enabling rapid access to pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyrazine scaffolds—both of which are renowned ATP-mimetics ()[1].

  • The 3-(3-Bromophenyl) Vector: Serves as an orthogonal, late-stage diversification handle. Once the hinge-binding core is constructed, the meta-bromine allows for transition-metal-catalyzed cross-coupling to probe the kinase specificity pocket or solvent-exposed regions.

Mechanistic Rationale: The Pharmacophore Logic

As a Senior Application Scientist, I emphasize that successful lead optimization is not just about making molecules, but about controlling spatial geometry. The structural features of this diamine are purposefully designed to address common failure points in kinase drug discovery:

  • N1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles suffer from annular tautomerism, which can flip the hydrogen bond donor/acceptor profile in the kinase hinge region, leading to off-target promiscuity. The N1-methyl group locks the tautomeric state, ensuring a predictable binding vector and improving membrane permeability.

  • The Bicyclic Hinge Binder: Condensation of the 4,5-diamine yields an adenine isostere. The resulting N and NH/CH groups form critical bidentate hydrogen bonds with the backbone residues of the kinase hinge (e.g., Met477 in BTK or Met318 in SGK1) ()[1].

  • The 3-Bromophenyl Trajectory: In the ATP pocket, the C3 position of the pyrazole projects directly toward the gatekeeper residue and the DFG-motif. The meta-bromine is sterically accessible, making it an ideal handle for appending solubilizing groups or covalent warheads (like acrylamides for Cys481 in BTK) without disrupting the core hinge interaction ()[2].

Pharmacophore Hinge Hinge Region Kinase ATP Pocket Core Pyrazolo-fused Core H-Bond Donor/Acceptor Hinge->Core Bidentate H-Bonds Vector 3-Phenyl Ring Spatial Director Core->Vector C3 Position Tail Coupled Moiety Selectivity & Solubility Vector->Tail Pd-Catalyzed Coupling at meta-Br

Caption: Pharmacophore model demonstrating the spatial logic of pyrazolo-fused kinase inhibitors.

Synthetic Workflow & Application Protocols

The true power of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine lies in its divergent annulation pathways. By selecting the appropriate electrophile, researchers can rapidly generate distinct kinase-targeted libraries.

Workflow Start 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine Cyclization Annulation Strategy Start->Cyclization Core1 Pyrazolo[3,4-d]pyrimidine (Formamidine Acetate) Cyclization->Core1  C1 Synthon   Core2 Pyrazolo[3,4-b]pyrazine (1,2-Dicarbonyls) Cyclization->Core2  C2 Synthon   Diversification Late-Stage Diversification (Suzuki/Buchwald) Core1->Diversification  Retains 3-Br   Core2->Diversification  Retains 3-Br   Final Targeted Kinase Inhibitor (e.g., BTK, SHP2, SGK1) Diversification->Final  Cross-Coupling  

Caption: Divergent synthetic workflow from the diamine precursor to targeted kinase inhibitors.

Protocol 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Target Application: BTK, SRC, and Polo-like Kinase (PLK) inhibitors.

Causality Insight: Historically, cyclization of ortho-diamines to pyrimidines utilized neat formamide at >180°C. However, these harsh conditions often lead to thermal debromination of our critical 3-bromophenyl vector. We utilize formamidine acetate in refluxing ethanol, which achieves cyclization at 80°C, preserving the aryl bromide for downstream chemistry.

Step-by-Step Methodology:

  • Suspend 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (1.0 eq, ~267 mg) in absolute ethanol (0.2 M).

  • Add formamidine acetate (3.0 eq).

  • Reflux the mixture (80°C) under a nitrogen atmosphere for 12 hours.

  • Cool to room temperature; the product often precipitates directly. Filter and wash with cold ethanol.

Self-Validating System: Do not proceed to cross-coupling without LC-MS and NMR validation.

  • LC-MS: The starting diamine has an isotopic [M+H]+ of 267.9 / 269.9. Successful cyclization adds one carbon and loses NH3​ and H2​O , resulting in a precise +10 Da shift ( [M+H]+ 277.9 / 279.9).

  • 1H NMR: Look for the appearance of a highly deshielded, sharp singlet at ~8.90 ppm, corresponding to the new pyrimidine C6-H proton.

Protocol 2: Synthesis of the Pyrazolo[3,4-b]pyrazine Core

Target Application: SGK1 and SHP2 allosteric modulators ()[3].

Causality Insight: Pyrazolo-pyrazines offer improved aqueous solubility and lower lipophilicity (LogD) compared to their pyrimidine counterparts, making them excellent scaffolds for oral bioavailability.

Step-by-Step Methodology:

  • Dissolve the diamine (1.0 eq) in a 1:1 mixture of THF and water.

  • Add glyoxal (40% in water, 1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 4 hours. The strong nucleophilicity of the 4,5-diamines drives rapid double-condensation.

Self-Validating System:

  • LC-MS: The condensation with glyoxal results in the loss of two water molecules, yielding a net +22 Da shift ( [M+H]+ 289.9 / 291.9).

  • 1H NMR: The appearance of two mutually coupled doublets (or a tight AB system) around 8.5-8.7 ppm confirms the formation of the unsubstituted pyrazine ring.

Protocol 3: Late-Stage Diversification via Suzuki-Miyaura Coupling

Causality Insight: We utilize Pd(dppf)Cl2​ as the catalyst. Its large bite angle facilitates rapid oxidative addition into the sterically unhindered meta-bromo position while resisting coordination/poisoning by the nitrogen-rich pyrazolo-pyrimidine/pyrazine core.

Step-by-Step Methodology:

  • Combine the brominated core (1.0 eq), the desired boronic acid/ester (1.2 eq), and K2​CO3​ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degas the solution by bubbling N2​ for 10 minutes.

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq).

  • Heat at 90°C for 6 hours.

  • Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Self-Validating System: The isotopic signature of bromine (a distinct 1:1 ratio of M and M+2 peaks) in the starting material will completely disappear in the LC-MS trace of the crude reaction, serving as an absolute confirmation of successful coupling.

Quantitative Data: SAR & Physicochemical Profiling

The modularity of the 3-bromophenyl vector allows for rapid tuning of both target affinity and ADME properties. Table 1 summarizes the impact of representative late-stage cross-couplings on the physicochemical profile of the resulting scaffold.

Table 1: Impact of Late-Stage Diversification on Physicochemical Properties

Coupling Partner (Boronic Acid)Structural RationaleRepresentative TargetcLogP Shift*Validation Metric (LC-MS)
4-Methylpiperazine-1-phenyl Enhances aqueous solubility; targets the solvent-exposed channel.SRC / ABL-1.2Disappearance of Br isotopes; appearance of basic N-methyl.
3-Acrylamidophenyl Introduces a covalent warhead for irreversible binding to Cys481.BTK+0.4Susceptibility to Michael addition assay (glutathione trap).
2-Fluoro-4-cyanophenyl Occupies the hydrophobic specificity pocket; alters electronics.SGK1 / SHP2+1.119F NMR confirmation; strong CN stretch in IR.
3-Pyridyl Improves metabolic stability and lowers lipophilic ligand efficiency (LLE).PLK1-0.8Distinctive [M+H]+ shift; enhanced solubility at low pH.

*cLogP shifts are relative to the unsubstituted 3-phenyl core.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11, 1112-1135. URL:[Link]

  • Zhao, X., et al. (2020). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 11(1), 48–53. URL:[Link]

  • Biondi, R. M., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 57(22), 9323–9342. URL:[Link]

Sources

Application

Using 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine as a kinase inhibitor building block

Application Note: Utilizing 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in Kinase Inhibitor Library Synthesis Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in Kinase Inhibitor Library Synthesis

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Pyrazole derivatives have emerged as cornerstone pharmacophores in oncology and immunology, successfully targeting kinases such as CDKs, RIPK1, and Aurora kinases[1][2]. This application note details the strategic use of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine as a foundational building block. By leveraging its unique structural handles—a reactive 4,5-diamine core, a tautomer-locking 1-methyl group, and a cross-coupling-ready 3-bromophenyl motif—medicinal chemists can rapidly generate structurally diverse pyrazolo-pyrimidine libraries with optimized pharmacokinetic profiles[3].

Mechanistic Rationale: Scaffold Design & Causality

The selection of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is driven by specific structure-activity relationship (SAR) requirements in kinase drug discovery:

  • The 4,5-Diamine Motif (The Hinge Binder): The adjacent primary amines allow for efficient cyclization into pyrazolo[3,4-d]pyrimidines. This bicyclic system acts as an ATP purine mimetic, establishing critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

  • The 1-Methyl Group (The Tautomer Lock): Unsubstituted pyrazoles exist in a tautomeric equilibrium, which can complicate SAR interpretation and decrease membrane permeability due to exposed hydrogen bond donors. Methylation at the N1 position locks the conformation, reducing desolvation penalties and enhancing oral bioavailability[3].

  • The 3-Bromophenyl Vector (The Diversification Handle): The aryl bromide is strategically positioned to project into the hydrophobic pockets of the kinase domain (e.g., the DFG-out allosteric site). It serves as a reliable handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid synthesis of analog libraries without rebuilding the core scaffold[4][5].

Pharmacophore cluster_Kinase Kinase Domain Binding Pocket Hinge Hinge Region (ATP-Mimetic H-Bonds) Hydrophobic Hydrophobic Pocket (DFG-in / DFG-out) Solvent Solvent-Exposed Channel Core Pyrazolo[3,4-d]pyrimidine Core (Derived from 4,5-diamine) Core->Hinge Donates/Accepts H-Bonds Bromo 3-Bromophenyl Motif (Post-Coupling Vector) Bromo->Hydrophobic Probes Deep Pocket Methyl 1-Methyl Group (Tautomer Lock) Methyl->Solvent Directs Orientation

Caption: Logical relationship between the functionalized pyrazole scaffold and kinase domain pockets.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity library generation, the following protocols incorporate built-in validation checkpoints to confirm reaction success before proceeding to biological screening.

Workflow A 1. Building Block 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine B 2. Ring Closure (Pyrazolo-pyrimidine) A->B Formamidine Acetate C 3. Late-Stage Diversification B->C R-B(OH)2, Pd Catalyst D 4. Kinase Screening (ADP-Glo Assay) C->D Library Purification E 5. Hit Identification & SAR Analysis D->E Data Processing

Caption: Workflow from pyrazole building block to kinase inhibitor hit identification.

Protocol 1: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

Objective: Construct the ATP-mimetic bicyclic core from the diamine precursor.

  • Reaction Setup: Dissolve 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (1.0 eq) in a polar aprotic solvent (e.g., DMF). Add formamidine acetate (3.0 eq) to serve as the carbon source for the pyrimidine ring closure.

  • Thermal Activation: Heat the mixture to 120°C under a nitrogen atmosphere for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the double condensation reaction.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The successful formation of the pyrazolo[3,4-d]pyrimidine core is confirmed by an [M+H]+ mass shift corresponding to the addition of one carbon and the loss of ammonia and water.

  • Workup: Cool to room temperature, precipitate the product by adding ice-cold water, filter, and wash with diethyl ether.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Introduce structural diversity at the 3-bromophenyl position to probe the kinase hydrophobic pocket[6].

  • Catalyst Preparation: In a microwave-safe vial, combine the brominated pyrazolo-pyrimidine core (1.0 eq), a selected aryl/heteroaryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1).

  • Coupling: Add Pd(dppf)Cl2​ (0.05 eq). Seal the vial and subject to microwave irradiation at 110°C for 30 minutes. Causality: Microwave irradiation ensures rapid, uniform heating, significantly reducing reaction times and minimizing debromination side-reactions.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material spot and the emergence of a new, UV-active fluorescent spot indicates successful coupling.

  • Purification: Filter through a Celite pad, concentrate, and purify via preparative HPLC to achieve >95% purity required for biological screening.

Protocol 3: Kinase Inhibition Screening (ADP-Glo™ Assay)

Objective: Quantify the biochemical potency ( IC50​ ) of the synthesized derivatives.

  • Assay Setup: In a 384-well plate, incubate the purified inhibitor (serial dilutions from 10 µM to 0.1 nM) with the target kinase (e.g., CDK2 or RIPK1) and its specific peptide substrate in kinase buffer.

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP (at the Km​ concentration for the specific kinase) and incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Causality: Measuring ATP consumption by quantifying ADP production provides a universal, non-radioactive readout for kinase activity.

  • Self-Validation Checkpoint: Include Staurosporine as a positive control. The Z′ -factor of the assay plate must be >0.6 to ensure data reliability and an acceptable signal-to-background ratio. Read luminescence on a microplate reader.

Data Presentation: Representative SAR Analysis

The table below summarizes the biochemical evaluation of a representative library generated from the 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine building block, demonstrating how late-stage cross-coupling influences kinase selectivity[1][2].

Compound IDSubstitution at 3-Phenyl Ring (via Suzuki)CDK2 IC50​ (nM)RIPK1 IC50​ (nM)Aurora A IC50​ (nM)ClogP
Core-Br -Bromo (Uncoupled Precursor)>10,000>10,000>10,0002.8
Lib-001 -Phenyl4501,2008503.4
Lib-002 -4-Fluorophenyl1208004103.6
Lib-003 -3-Pyridyl85>5,0002202.5
Lib-004 -4-(4-Methylpiperazin-1-yl)phenyl15>10,000452.1

Note: The uncoupled precursor (Core-Br) lacks the necessary spatial extension to engage the hydrophobic pocket efficiently, resulting in poor potency. Coupling with solubilizing groups (Lib-004) drastically improves potency and selectivity toward CDK2 and Aurora A by engaging deeper allosteric residues and improving aqueous solubility.

References

  • Source: PubMed (NIH)
  • Discovery and Lead-Optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI Molecules URL
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • 3-(4-Bromophenyl)-5-(4-fluorophenyl)

Sources

Method

Application Note: In Vitro Biochemical Assay Preparation for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale In the landscape of targeted oncology and immunology, the pyrazolo[3,4-d]pyrimidine scaffold is universally recognized as a privileged structure for the ATP-competitive inhibition of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and immunology, the pyrazolo[3,4-d]pyrimidine scaffold is universally recognized as a privileged structure for the ATP-competitive inhibition of kinases[1]. The compound 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine serves as a highly functionalized building block and a critical Fragment-Based Drug Discovery (FBDD) probe.

By possessing a 4,5-diamine moiety, this fragment provides the essential hydrogen-bond donor/acceptor pairs required to anchor into the hinge region of the kinase ATP-binding pocket. The 3-bromophenyl group extends into the hydrophobic selectivity pocket (often targeting the "gatekeeper" residue), while the 1-methyl group restricts rotational degrees of freedom, locking the pyrazole core into an active conformation[1].

This application note details the optimized in vitro preparation and high-throughput screening (HTS) protocols for evaluating this compound—and its downstream pyrazolo-pyrimidine derivatives—against primary targets such as Spleen Tyrosine Kinase (SYK) and Src-Family Kinases (SFKs) [2]. These kinases are central to B-cell receptor (BCR) signaling and neutrophil activation[3].

Physicochemical Profiling & Handling

Because fragment probes often require screening at high concentrations (up to 1 mM in assay), understanding the physical properties of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is critical to prevent false negatives caused by compound aggregation.

PropertyValue / DescriptionExperimental Implication
Chemical Name 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diaminePrecursor to pyrazolo[3,4-d]pyrimidines.
Molecular Weight 267.13 g/mol Ideal size for FBDD (Rule of 3 compliant).
Structural Features 4,5-diamine, 3-bromophenylHigh affinity for kinase hinge regions.
Stability Electron-rich diamineSusceptible to air oxidation; store under Argon.
Solubility Highly lipophilicRequires 100% anhydrous DMSO for stock solutions.

Screening Cascade & Workflow

To systematically evaluate the inhibitory potential of this fragment, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is explicitly chosen over standard fluorescence intensity assays because the time-delayed europium emission (615/665 nm) bypasses the auto-fluorescence commonly exhibited by halogenated aromatic compounds.

Workflow A Compound Solubilization (100% DMSO) B Acoustic Dispensing (Echo 550) A->B C TR-FRET Kinase Assay B->C D Data Analysis (IC50 & Z'-factor) C->D E Hit Expansion (Scaffold Hopping) D->E

Fig 1. High-Throughput Screening and Hit-to-Lead Workflow for Pyrazole-4,5-diamine fragments.

Self-Validating Protocol: TR-FRET Kinase Assay Preparation

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system, ensuring that any observed inhibition is a true mechanistic interaction rather than a biochemical artifact.

Step 4.1: Reagent & Buffer Formulation
  • Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality: Mg²⁺ is strictly required for ATP coordination. EGTA is critical here; it chelates trace heavy metals that catalyze the oxidation of the 4,5-diamine moiety. DTT maintains the catalytic cysteine residues of SYK in a reduced state. Brij-35 (a non-ionic detergent) prevents the hydrophobic bromophenyl group from non-specifically binding to the polystyrene microplate walls.

Step 4.2: Compound Preparation & Acoustic Dispensing
  • Action : Dissolve 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in 100% anhydrous DMSO to yield a 10 mM stock. Store in a desiccator.

  • Action : Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of the compound directly into a dry 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates the need for intermediate aqueous dilutions. Halogenated fragments rapidly precipitate in intermediate aqueous steps, leading to artificially low assay concentrations and flat dose-response curves.

Step 4.3: Enzyme-Inhibitor Pre-Incubation
  • Action : Add 5 µL of 2X SYK enzyme solution (final concentration ~1 nM) to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (22°C) for 15 minutes.

    • Causality: While fragments have fast on-rates, the 1-methyl group can induce a slight conformational adaptation in the kinase hinge region. Pre-incubation allows the fragment to achieve thermodynamic equilibrium before the highly competitive natural substrate (ATP) is introduced.

Step 4.4: Reaction Initiation
  • Action : Add 5 µL of 2X ATP/Substrate mix (Final concentrations: 10 µM ATP, 50 nM ULight-poly-GT peptide).

    • Causality: Running the assay at the apparent Km​ for ATP (10 µM for SYK) ensures the assay is highly sensitive to ATP-competitive inhibitors—the primary mechanism of action for pyrazolo-pyrimidines[2].

Step 4.5: Termination and Detection
  • Action : After 60 minutes, add 10 µL of Stop/Detection buffer containing 10 mM EDTA and 2 nM Europium-anti-phosphotyrosine antibody. Incubate for 1 hour.

  • Action : Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Target Context: BCR and SYK/SFK Signaling

The ultimate goal of screening 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine derivatives is to disrupt aberrant signaling in B-cell malignancies or autoimmune disorders. The diagram below maps the causality of the intervention: blocking SYK and Lyn (an SFK) halts the downstream activation of Bruton's Tyrosine Kinase (BTK) and the NF-κB survival pathway[2].

Pathway BCR B-Cell Receptor (BCR) Lyn Lyn Kinase (SFK) BCR->Lyn Activation SYK Spleen Tyrosine Kinase (SYK) Lyn->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Signal Transduction NFkB NF-κB Pathway (Survival) BTK->NFkB Downstream Effect Inhibitor Pyrazole-4,5-diamine Derivatives Inhibitor->Lyn Inhibitor->SYK ATP-competitive Inhibition

Fig 2. BCR signaling cascade highlighting SYK and Lyn kinases as primary targets for pyrazole-derived inhibitors.

Data Analysis & Quality Control

To ensure the assay is self-validating, calculate the Z'-factor for every plate before analyzing the compound's IC₅₀.

  • Z'-Factor Calculation :

    Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

    A Z'-factor > 0.6 indicates a robust assay capable of accurately resolving the weak binding affinities typical of early-stage fragments.

  • IC₅₀ Determination : Plot the TR-FRET emission ratio (665 nm / 615 nm) against the log₁₀ of the compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model.

References

  • Scaffold hopping of the SYK inhibitor entospletinib leads to broader targeting of the BCR signalosome - PubMed Source: nih.gov URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI Source: mdpi.com URL:[Link]

  • Src Family Kinases and Syk Are Required for Neutrophil Extracellular Trap Formation in Response to [beta]-Glucan Particles - ProQuest Source: proquest.com URL:[Link]

Sources

Application

Application Note: Site-Selective Buchwald-Hartwig Cross-Coupling of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Insights The functionalization of highly decorate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Insights

The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors and CNS-active pharmaceutical compounds . The molecule 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine presents a classic chemoselectivity paradox: it contains an electrophilic aryl bromide poised for catalytic amination, but it also features an endogenous, unprotected 4,5-diamine moiety on the pyrazole core.

The Chemoselectivity Challenge: Attempting a standard Buchwald-Hartwig amination on this substrate with first-generation palladium catalysts (e.g., Pd(PPh3​)4​ ) and strong bases (e.g., NaOtBu ) typically results in complete reaction failure. The causality is twofold:

  • Catalyst Poisoning: Free primary diamines can coordinate tightly to the palladium center, forming highly stable off-cycle complexes that effectively sequester the catalyst .

  • Oligomerization: Strong bases deprotonate the pyrazole amines, dramatically increasing their nucleophilicity. This causes the endogenous diamine to compete with the exogenous amine, leading to intractable intermolecular oligomerization.

The Solution: To achieve site-selective amination at the aryl bromide while leaving the pyrazole diamine intact, this protocol leverages a combination of a weak inorganic base ( Cs2​CO3​ ) and a bulky, electron-rich dialkylbiaryl phosphine ligand (RuPhos) . The steric bulk of RuPhos accelerates the reductive elimination step and physically blocks the less sterically demanding—but multi-dentate—pyrazole diamines from binding to the Pd(II) intermediate, thus funneling the reaction toward the desired exogenous secondary amine.

G A Pd(0) + RuPhos B Oxidative Addition (Aryl Bromide) A->B C Pd(II) Intermediate B->C D Exogenous Amine (Morpholine) C->D Weak Base (Cs2CO3) E Internal Diamine (Interference) C->E Strong Base (NaOtBu) F Product Formation (Reductive Elimination) D->F G Oligomerization / Catalyst Poisoning E->G

Catalytic cycle and chemoselectivity divergence in the amination of pyrazole-4,5-diamines.

Reaction Optimization & Quantitative Data

The data below summarizes the optimization landscape for coupling 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine with morpholine. The transition from strong bases to weak bases, coupled with advanced biaryl ligands, is the critical inflection point for yield.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ / BINAP NaOtBu Toluene100< 5Extensive oligomerization; base deprotonates pyrazole.
2 Pd(OAc)2​ / Xantphos Cs2​CO3​ Dioxane10015Severe catalyst poisoning via off-cycle diamine binding.
3 Pd2​(dba)3​ / BrettPhos K3​PO4​ t -AmylOH9042Moderate conversion; BrettPhos favors primary amines.
4 Pd2​(dba)3​ / RuPhos Cs2​CO3​ t -AmylOH 90 84 Clean conversion; RuPhos highly selective for sec-amines.

Experimental Protocols

Workflow S1 Step 1 Reagent Preparation S2 Step 2 Inert Gas Degassing S1->S2 S3 Step 3 Catalyst Activation S2->S3 S4 Step 4 Thermal Coupling S3->S4 S5 Step 5 Aqueous Workup S4->S5

Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

Protocol A: Direct Chemoselective Amination (Unprotected Diamine)

Designed for coupling with highly reactive exogenous secondary amines (e.g., morpholine, piperazine derivatives).

Reagents:

  • Substrate: 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (1.0 equiv, 1.0 mmol, 267.1 mg)

  • Nucleophile: Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)

  • Catalyst: Pd2​(dba)3​ (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand: RuPhos (0.04 equiv, 4 mol%, 18.7 mg)

  • Base: Cs2​CO3​ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous t -Amyl Alcohol (5.0 mL)

Step-by-Step Methodology:

  • Solid Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide substrate, Pd2​(dba)3​ , RuPhos, and Cs2​CO3​ .

  • Atmospheric Control (Critical): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this freeze-pump-thaw or evacuate-backfill cycle a total of three times to ensure complete removal of oxygen, which rapidly oxidizes the electron-rich RuPhos ligand.

  • Liquid Addition: Under a positive pressure of Argon, inject the anhydrous t -Amyl alcohol followed by the morpholine via a gas-tight syringe. Note: t -Amyl alcohol is chosen over toluene because its mild polarity helps solubilize the highly polar pyrazole-diamine without participating in side reactions.

  • Thermal Coupling: Replace the septum with a Teflon screwcap under Argon flow. Seal the tube tightly and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs2​CO3​ remains suspended. Heat for 12–16 hours.

  • Self-Validating Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Expected Mass: Disappearance of the isotopic doublet at m/z 267.0 / 269.0 [M+H]+ and emergence of the product peak at m/z 274.1 [M+H]+ .

    • Troubleshooting: If unreacted aryl bromide persists after 12 hours, catalyst deactivation has occurred. Do not simply extend the heating time; re-evaluate your degassing efficiency for the next run.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure. Purify via reverse-phase flash chromatography (C18, Water/MeCN gradient with 0.1% TFA) to isolate the pure product.

Protocol B: Orthogonal Protection Strategy (For Unhindered Primary Amines)

If the exogenous amine is a less reactive primary aniline, direct coupling may fail due to competitive binding from the pyrazole amines. Transient protection is required.

  • Bis-Boc Protection: React the starting material with Boc2​O (2.5 equiv) and DMAP (0.1 equiv) in THF at 60 °C for 8 hours. Isolate the di-Boc protected intermediate via standard silica gel chromatography.

  • Buchwald-Hartwig Amination: Perform the cross-coupling using the protected intermediate, Pd(OAc)2​ (5 mol%), Xantphos (5 mol%), and K3​PO4​ (2.0 equiv) in Toluene at 100 °C. The bulky Boc groups prevent the pyrazole nitrogens from poisoning the palladium center.

  • Deprotection: Treat the purified coupled product with 20% TFA in DCM at room temperature for 2 hours to quantitatively reveal the free 4,5-diamine.

References

  • Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances URL: [Link]

  • Title: Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis yield of 3-(3-Bromophenyl)-1-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis yield of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine .

Synthesizing highly functionalized, electron-rich 4,5-diaminopyrazoles presents unique mechanistic bottlenecks, including regioselectivity during ring closure, chemoselectivity during reduction, and severe oxidative instability of the final product. Below, we dissect the causality behind these challenges and provide field-proven, self-validating protocols to maximize your isolated yield.

Synthesis Workflow Overview

SynthesisWorkflow A Starting Materials: 3-Bromo-benzoylacetonitrile + Methylhydrazine B Intermediate 1: 5-Amino-3-(3-bromophenyl) -1-methylpyrazole A->B Cyclocondensation (Regioselective) C Intermediate 2: 4-Nitroso-5-amino pyrazole derivative B->C Nitrosation (NaNO2, HCl, <5 °C) D Target Product: 3-(3-Bromophenyl)-1-methyl -1H-pyrazole-4,5-diamine C->D Chemoselective Reduction (Na2S2O4 or PtO2/H2)

Workflow for the 3-step synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine.

Troubleshooting & FAQs: Mechanistic Insights

Q1: During the cyclocondensation of 3-bromo-benzoylacetonitrile with methylhydrazine, I am observing a mixture of 1-methyl and 2-methyl pyrazole isomers. How can I improve regioselectivity? Expert Insight: Methylhydrazine is an unsymmetrical binucleophile. The terminal (–NH₂) nitrogen is significantly more nucleophilic than the internal (–NHCH₃) nitrogen. Poor regioselectivity occurs when the reaction is run at elevated temperatures too quickly, allowing thermodynamic equilibration. By controlling the addition rate at 0 °C, you direct the initial kinetic nucleophilic attack of the –NH₂ group onto the highly electrophilic nitrile carbon, favoring the desired 5-amino-1-methyl isomer. Self-Validation: Verify regiochemistry via 1D NOESY NMR. Irradiating the N-methyl protons should produce a strong Nuclear Overhauser Effect (NOE) to the C5-amino protons. If you observe an NOE to the C3-aryl protons, you have synthesized the undesired 2-methyl isomer.

Q2: My nitrosation step yields a dark, tarry mixture instead of the clean 4-nitroso intermediate. What is causing this degradation? Expert Insight: The nitrosation of 5-aminopyrazoles is highly exothermic. If the internal temperature exceeds 5 °C, nitrous acid rapidly decomposes into nitrogen oxides, leading to over-oxidation of the electron-rich pyrazole ring 1. Furthermore, 4-nitroso-5-aminopyrazoles exist in a complex tautomeric equilibrium (amino-nitroso ⇌ imino-oxime) 2. If the pH is not strictly controlled during workup, these tautomers can polymerize. Maintain the reaction strictly between 0–5 °C using a subsurface addition of aqueous NaNO₂ to prevent localized heating.

Q3: When reducing the 4-nitroso intermediate, I am losing the aryl bromide group. How do I prevent dehalogenation? Expert Insight: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient for reducing nitroso groups, but Palladium readily inserts into aryl-bromide bonds via oxidative addition, leading to rapid hydrodehalogenation. To preserve the 3-bromophenyl group, you must switch to a chemoselective reducing agent. Sodium dithionite (Na₂S₂O₄) is an excellent choice. If catalytic hydrogenation is required for scale-up, substitute Pd/C with Platinum Oxide (PtO₂), which is far less active toward aryl halides .

Q4: The final 4,5-diamine rapidly discolors from off-white to dark brown upon isolation. How do I stabilize it? Expert Insight: 4,5-Diaminopyrazoles feature two adjacent primary amines on an electron-rich heterocycle, making them extremely susceptible to air oxidation (forming highly colored quinonoid species). Isolating the free base is a common point of failure. The solution is to isolate the product as a stable diammonium salt (e.g., dihydrochloride or sulfate) 3. Protonating the amines drastically reduces their electron density, shutting down the oxidation pathway.

Quantitative Data: Optimization of the Reduction Step

The table below summarizes the effect of different reducing conditions on the yield and chemoselectivity (preservation of the aryl bromide) during the final step.

Reducing AgentSolvent / AdditiveTemp (°C)Aryl Bromide Cleavage (%)Isolated Yield (%)Product Stability
H₂, 10% Pd/CEthanol25> 45%32% (Mixture)Poor (Free Base)
H₂, PtO₂Ethanol / H₂SO₄25< 2%76%Excellent (Sulfate Salt)
Zn DustAcetic Acid150%68%Poor (Free Base)
Na₂S₂O₄ (3.5 eq) EtOAc / H₂O 20 0% 88% Excellent (HCl Salt)

Detailed Methodology: Chemoselective Reduction & Salt Isolation

This protocol utilizes Sodium Dithionite to ensure 100% retention of the aryl bromide, followed by immediate in-situ salt formation to guarantee product stability.

Reagents:

  • 5-Amino-3-(3-bromophenyl)-1-methyl-4-nitroso-1H-pyrazole (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄, 3.5 eq)

  • Ethyl Acetate (Degassed)

  • Deionized Water (Degassed)

  • 4M HCl in Dioxane (2.5 eq)

Step-by-Step Protocol:

  • Biphasic Setup: Suspend the 4-nitroso intermediate (1.0 eq) in a 1:1 mixture of degassed Ethyl Acetate and Water (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer. Purge the system with Nitrogen gas for 10 minutes.

  • Chemoselective Reduction: While maintaining a strict Nitrogen atmosphere, add Sodium Dithionite (3.5 eq) in small portions over 30 minutes. Maintain the internal temperature between 20–25 °C using a water bath. The organic layer will transition from a deep green/blue (nitroso) to a pale yellow as the reduction proceeds.

  • Phase Separation: Stir vigorously for 2 hours. Halt stirring and allow the phases to separate. Extract the aqueous layer once with an additional volume of degassed Ethyl Acetate.

  • Drying & Salt Formation: Combine the organic layers and dry rapidly over anhydrous Na₂SO₄. Filter the solution directly into a clean flask pre-purged with Nitrogen. Under rapid stirring, dropwise add 4M HCl in Dioxane (2.5 eq). A dense, off-white precipitate will immediately form.

  • Isolation: Collect the precipitating 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine dihydrochloride via vacuum filtration under a nitrogen blanket. Wash the filter cake with cold, degassed diethyl ether and dry in vacuo at 40 °C for 12 hours.

Self-Validation Check: Dissolve a 5 mg aliquot of the dried powder in D₂O for ¹H-NMR analysis. The spectrum must show the disappearance of the highly deshielded oxime/nitroso proton signals, the presence of an intact aromatic multiplet (confirming the aryl bromide was not cleaved), and an integration ratio of 3:4 for the N-methyl to aromatic protons. The powder should remain off-white upon exposure to ambient air for 24 hours, confirming successful stabilization as the dihydrochloride salt.

References

  • Infantes, L., et al. "Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism." ResearchGate.[Link]

  • Rylander, P. N. "Catalytic Hydrogenation over Platinum Metals." Catalysis Eprints database. [Link]

  • Wella Aktiengesellschaft. "US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Stability of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine ....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine .

While pyrazole derivatives are foundational in medicinal chemistry, this specific molecule presents a unique solvation paradox. The 3-bromophenyl group is highly lipophilic, whereas the electron-rich 4,5-diamine moiety is capable of extensive intermolecular hydrogen bonding and is highly susceptible to oxidation. Dimethyl sulfoxide (DMSO) is the industry-standard vehicle, but users frequently encounter incomplete dissolution, spontaneous precipitation, or oxidative degradation. This guide provides field-proven, self-validating protocols to overcome these specific physicochemical hurdles.

Rapid Diagnostics Matrix

Before altering your assay parameters, use Table 1 to diagnose whether your issue is driven by thermodynamics, moisture contamination, or chemical degradation.

Table 1: Troubleshooting Common DMSO Solvation Issues

ObservationMechanistic CauseImmediate Corrective Action
Compound floats or forms a cloudy suspension High crystal lattice energy from diamine hydrogen bonding resisting initial solvation.Warm to 37°C and sonicate for 10 minutes. Do not exceed 50°C to prevent oxidation[1].
Solution is clear initially, but precipitates after 24h Moisture uptake by hygroscopic DMSO shifting the dielectric constant, crashing out the lipophilic free base[2].Discard. Prepare fresh stock using anhydrous DMSO over molecular sieves, purged with Argon.
Solution turns yellow, brown, or black Oxidative degradation of the 4,5-diamine into insoluble diimines or azo-polymers[3].Add an antioxidant (e.g., ascorbic acid) to the stock. Store at -80°C in amber vials.
Quantitative Solvent Performance

To aid in experimental design, Table 2 summarizes the expected solubility and stability metrics across different solvent systems based on standardized pyrazole-diamine behaviors[4][5].

Table 2: Solubility and Stability Profiles

Solvent SystemMax Solubility (mg/mL)24h Stability (25°C)Primary Limitation
Pure Anhydrous DMSO > 25.0> 95% intactFreezes at 18.5°C; highly hygroscopic[2].
Moisture-Contaminated DMSO (10% H₂O) < 2.0> 90% intactRapid precipitation of the lipophilic bromophenyl free base.
Co-Solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) ≥ 2.5> 98% intactRequires precise, multi-step formulation to prevent crashing[4].
Aqueous Buffer (1:10 DMSO:PBS, pH 7.4) < 0.1< 70% intactHighly insoluble; rapid oxidative degradation[5].
In-Depth FAQs: The Causality of Solvation

Q1: Why does my compound crash out when I dilute my DMSO stock into aqueous assay buffers? A: This is known as "solvent shift precipitation." While DMSO solvates the lipophilic 3-bromophenyl group perfectly, diluting it directly into an aqueous buffer (like PBS) abruptly increases the polarity of the microenvironment. The compound's aqueous solubility is extremely low (<0.1 mg/mL)[5]. Self-Validating Solution: Instead of a direct spike-in, use a step-down co-solvent gradient. Bridge the dielectric gap by first diluting the DMSO stock into PEG300, then Tween-80, before introducing the aqueous phase[4].

Q2: Is it better to heat the DMSO to force dissolution? A: Proceed with extreme caution. While thermodynamic principles dictate that solubility increases with temperature[1], heating electron-rich aromatic diamines in DMSO accelerates oxidative degradation[3]. If the solution darkens upon heating, you are no longer dissolving the compound; you are degrading it. Self-Validating Solution: Cap heating at 37°C. If dissolution fails, rely on mechanical disruption (sonication) rather than thermal energy. Verify integrity by running a pre- and post-heating LC-MS; the appearance of [M-2H] peaks confirms oxidation.

Q3: Should I convert the free base to a hydrochloride (HCl) salt to improve solubility? A: It depends on your final assay. Protonating the 4,5-diamine to an HCl salt will drastically improve aqueous solubility[1]. However, HCl salts of diamines are often less soluble in pure anhydrous DMSO due to the immense ionic lattice energy. If your workflow requires a highly concentrated DMSO stock, stick to the free base.

Self-Validating Experimental Protocols
Protocol A: Preparation of a Stable, Anhydrous DMSO Stock (25 mg/mL)

Objective: Achieve complete dissolution while preventing oxidative and moisture-driven degradation[2][3].

  • Preparation: Bake all glassware at 120°C for 2 hours to remove residual moisture. Flush a sterile amber vial with Argon gas.

  • Weighing: Rapidly weigh the 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine and transfer it to the amber vial.

  • Solvation: Add fresh, anhydrous DMSO (stored over 3Å molecular sieves).

  • Mechanical Disruption: Sonicate the sealed vial in a water bath at 37°C for 10 minutes. Do not exceed this temperature.

  • Validation Check: Visually inspect against a bright light. The solution should be perfectly clear and colorless. If a yellow/brown tint appears, discard and restart with rigorously degassed DMSO.

  • Storage: Aliquot into single-use volumes, purge each with Argon, and store at -80°C.

Protocol B: In Vivo / In Vitro Co-Solvent Formulation (Clear Solution ≥ 2.5 mg/mL)

Objective: Create a biologically compatible solution without precipitation upon aqueous introduction, utilizing a validated step-wise gradient[4].

  • Step 1 (Primary Solvation): Take 100 μL of the 25 mg/mL DMSO stock solution (from Protocol A).

  • Step 2 (Dielectric Bridging): Add 400 μL of PEG300. Vortex vigorously for 30 seconds. Validation Check: The solution must remain completely clear.

  • Step 3 (Surfactant Stabilization): Add 50 μL of Tween-80. Vortex for 30 seconds. This creates micelles to encapsulate the lipophilic bromophenyl group.

  • Step 4 (Aqueous Dilution): Slowly add 450 μL of Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation Check: Measure the UV-Vis absorbance of the solution. Filter through a 0.22 μm PTFE syringe filter and measure again. A drop in absorbance >5% indicates micro-precipitation.

Workflow & Pathway Visualizations

TroubleshootingWorkflow Start Solid 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine AddDMSO Add Anhydrous DMSO (Argon Purged) Start->AddDMSO CheckSol Is the compound fully dissolved? AddDMSO->CheckSol HeatSonicate Warm to 37°C & Sonicate (10 min) CheckSol->HeatSonicate No CheckColor Does the solution darken over time? CheckSol->CheckColor Yes CheckSol2 Is it fully dissolved? HeatSonicate->CheckSol2 AddCosolvent Formulate with Co-solvents (PEG300 / Tween-80) CheckSol2->AddCosolvent No CheckSol2->CheckColor Yes AddCosolvent->CheckColor Oxidation Oxidative Degradation. Add Antioxidant (Ascorbic Acid) & Store at -80°C CheckColor->Oxidation Yes Success Stable Stock Solution Ready for Assay CheckColor->Success No Oxidation->Success

Troubleshooting workflow for DMSO solubility and stability of pyrazole diamines.

DegradationPathway Diamine 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine (Highly Soluble) Oxidation O2 / Light / Moisture (Catalyzed by warm DMSO) Diamine->Oxidation Diimine Diimine / Azo Intermediates (Dark Discoloration) Oxidation->Diimine Polymer Polymeric Aggregates (Insoluble Precipitate) Diimine->Polymer Polymerization

Oxidative degradation pathway of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine.

References
  • Improving solubility of pyrazole deriv
  • Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution. Benchchem.
  • 1,3-Dimethylpyrazole | Building Block. MedChemExpress.
  • PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
  • Pyrazole | CAS 288-13-1. Selleck Chemicals.

Sources

Troubleshooting

Purification methods for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine reaction mixtures

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized heterocyclic intermediates. The compound 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine presents a notorious purification challenge. The molecule is a paradox: it possesses a highly lipophilic, halogen-bond-capable 3-bromophenyl group, coupled directly to an extremely polar, electron-rich 4,5-diamine core.

This guide is designed to troubleshoot the catastrophic yield losses and degradation issues commonly encountered during the isolation of this specific intermediate, focusing on mechanistic causality and self-validating workflows.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: My reaction mixture turned from pale yellow to dark brown/black during rotary evaporation. What happened? A1: This is classic oxidative degradation. 4,5-diaminopyrazoles are highly electron-rich. Upon exposure to atmospheric oxygen—especially when concentrated or subjected to thermal stress—the diamine undergoes single-electron oxidation to form radical cations. These rapidly polymerize into dark, insoluble quinonoid-like tars. Solution: Never isolate this compound as a free base if it can be avoided. Always concentrate under vacuum at low temperatures (<35 °C), backfill your apparatus with Argon, and consider adding a sacrificial antioxidant (e.g., ascorbic acid) during the aqueous workup.

Q2: I attempted normal-phase silica gel chromatography (DCM/MeOH), but the product streaked severely and recovery was <20%. Why? A2: The dual primary amines act as potent hydrogen-bond donors and acceptors. They strongly interact with the acidic silanol groups on standard silica gel, leading to irreversible chemisorption. Furthermore, the basicity of the diamine causes severe tailing. Solution: Avoid normal-phase silica. If chromatography is absolutely necessary, use Reverse-Phase (C18) Flash Chromatography with a buffered mobile phase to keep the amines protonated.

Q3: How can I efficiently separate the 1-methyl from the 2-methyl pyrazole regioisomer impurity? A3: If your upstream methylation step yielded a mixture of N1 and N2 isomers, separating the diamine free bases chromatographically is exceedingly difficult due to their identical mass and similar polarity. However, their pKa values differ slightly. Fractional crystallization of the hemisulfate salt is the most to enrich the desired 1-methyl isomer while stabilizing the diamine core[1].

Part 2: Quantitative Data & Isolation Metrics

Understanding the physicochemical behavior of the different physical forms of this molecule is critical for selecting the right purification strategy.

Table 1: Physicochemical & Isolation Metrics
FormTypical Isolated YieldHPLC PurityAir Stability (25°C)Optimal Purification Method
Free Base 40–50%< 85%Poor (< 2 hours)Reverse-Phase C18 LC
Hemisulfate Salt 75–85%> 98%Excellent (> 6 months)Direct Precipitation
Dihydrochloride Salt 60–70%> 95%Moderate (Hygroscopic)Crystallization (EtOH/Et2O)
Table 2: Chromatographic Retention Behavior
Analyte / ImpurityC18 Retention Time (min)*Normal Phase Rf (DCM:MeOH 9:1)Mechanistic Reason for Behavior
Oxidized Polymeric Tar1.5 – 2.0 (Void)0.00 (Baseline)Highly polar, charged radical species do not retain on C18.
Target Diamine (Formate) 8.5 – 9.0 0.15 (Severe Tailing) Protonated amines pair with formate; the bromophenyl group retains strongly on C18.
Des-bromo Impurity5.2 – 5.80.12Lack of the lipophilic bromine atom reduces C18 retention significantly.
Unreacted Nitro-amine14.5 – 15.00.65The neutral, highly lipophilic nitro group strongly retains on C18.

*Based on a standard 5–60% Acetonitrile/Water (0.1% Formic Acid) gradient over 20 minutes.

Part 3: Validated Experimental Protocols

Protocol A: Direct Hemisulfate Salt Precipitation (Recommended)

Mechanistic Causality: Isolating the free base exposes the electron-rich aromatic system to oxygen. By directly treating the crude organic extract with sulfuric acid, we protonate the amines. This serves a dual purpose: (1) it drastically reduces the electron density of the pyrazole ring, rendering it [2], and (2) it shifts the compound's solubility profile, forcing it to crystallize out of the organic matrix while neutral impurities (like unreacted precursors) remain dissolved.

Step-by-Step Methodology:

  • Reaction Quench & Extraction: Quench the upstream reduction reaction under an Argon atmosphere. Filter through a pad of Celite to remove any metal catalysts. Extract the aqueous layer with Ethyl Acetate (EtOAc) pre-sparged with Argon.

  • Antioxidant Wash: Wash the combined organic layers with a 5% aqueous solution of sodium dithionite (Na₂S₂O₄) to quench reactive oxygen species.

  • Acid Addition: Cool the organic layer to 0–5 °C in an ice bath. Slowly add a stoichiometric amount of concentrated Sulfuric Acid (H₂SO₄) diluted in absolute ethanol (1:5 v/v) dropwise over 30 minutes. Critical: Monitor the internal temperature to prevent exothermic degradation.

  • Crystallization: Stir the resulting suspension at 0–5 °C for 2 hours to ensure complete precipitation of the hemisulfate salt.

  • Isolation: Filter the precipitate under a blanket of nitrogen. Wash the filter cake with cold, degassed ethanol, followed by diethyl ether.

  • Drying: Dry the off-white solid in a vacuum oven at 40 °C for 12 hours.

Self-Validation Check: Before proceeding to filtration, sample 1 mL of the supernatant and test the pH. It should be < 2.0. If higher, salt formation is incomplete, and yield will suffer. Spot the supernatant on a TLC plate (UV 254 nm); the absence of the target spot confirms complete precipitation.

Protocol B: Reverse-Phase (C18) Chromatography (For Complex Mixtures)

Mechanistic Causality: When salt precipitation yields an oily residue instead of a crystalline solid (often due to high concentrations of polar regioisomers or over-reduced des-bromo impurities), chromatographic separation is required. Reverse-phase C18 relies on the for retention[3], allowing polar degraded species to elute in the void volume.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Dimethyl Sulfoxide (DMSO). Do not use chlorinated solvents.

  • Column Equilibration: Equilibrate a C18 flash column with 95% Mobile Phase A (Water + 0.1% Formic Acid) and 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid acts as an ion-pairing agent, improving peak shape by maintaining the diamine in a protonated state.

  • Loading: Inject the sample onto the column.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 column volumes.

  • Fraction Collection & Lyophilization: Monitor fractions via UV at 254 nm and 280 nm. Immediately freeze the pure fractions and lyophilize (freeze-dry) to isolate the product as a formate salt. Do not rotary evaporate, as thermal stress in aqueous acid can cause hydrolysis.

Self-Validation Check: Perform a rapid LC-MS on Fraction 1 (void volume). If the target mass (Isotopic [M+H]⁺ m/z 267 and 269) is detected here, your mobile phase is too strong or the sample is overloaded. Adjust the starting gradient to 2% B.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree for isolating 4,5-diaminopyrazoles, highlighting the critical pathways that lead to either successful purification or catastrophic oxidative degradation.

PurificationWorkflow Mix Crude Reaction Mixture 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine Oxidation Air Exposure / High Temp (Oxidative Degradation) Mix->Oxidation Poor Handling Inert Inert Atmosphere (Ar/N2) + Antioxidant Wash Mix->Inert Optimal Handling BlackTar Black Insoluble Tar (Quinonoid Byproducts) Oxidation->BlackTar FreeBase Free Base Isolation (Highly Polar, Unstable) Inert->FreeBase SaltForm Acid Addition (H2SO4) in EtOH/H2O at 0°C Inert->SaltForm Direct Salt Formation Silica Normal Phase Silica (Severe Streaking/Loss) FreeBase->Silica Attempted Chromatography FreeBase->SaltForm Redissolve & Protonate Cryst Selective Crystallization (Hemisulfate Salt) SaltForm->Cryst Pure Pure Diamine Salt (Stable for Storage) Cryst->Pure

Workflow for the isolation and purification of 4,5-diaminopyrazoles to prevent auto-oxidation.

References

  • Title: US6452019B1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof.
  • Title: US7192943B2 - Cephem compounds (Details 1-methyl-1H-pyrazole-4,5-diamine sulfate synthesis).

Sources

Optimization

Technical Support Center: Stabilization and Storage of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Welcome to the Technical Support Center for handling 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine . As a vicinal diamine situated on a heteroaromatic ring, this compound presents unique handling challenges, primari...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine . As a vicinal diamine situated on a heteroaromatic ring, this compound presents unique handling challenges, primarily due to its high susceptibility to oxidative degradation. This guide provides drug development professionals and researchers with mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the chemical integrity of your material during storage and experimental workflows.

Mechanistic Overview: The Causality of Degradation

To effectively store 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine, one must understand why it degrades. The primary degradation pathway for pyrazole-4,5-diamines is the oxidation of the 4,5-diamine groups[1].

The pyrazole ring is highly electron-rich. In their neutral (free base) state, the lone pairs of electrons on the adjacent 4- and 5-amino groups act as potent reducing agents. When exposed to atmospheric oxygen, light, or trace transition metals, these groups undergo an autoxidation cascade[1]. This radical-initiated process converts the diamine into a highly reactive quinone-diimine intermediate, which subsequently polymerizes into dark, insoluble, and inactive oligomers[1].

Conversely, protonating these amine groups (via acidic buffers or solid-state salt formation) ties up the lone pairs, drastically reducing their electron density and neutralizing their susceptibility to oxidation[1][2].

Mechanism A Free Base Pyrazole-4,5-diamine (Electron-Rich) B Autoxidation (O2, Light, Metals) A->B Exposure D Protonation (pH < 6) or Salt Formation A->D Acid Addition C Quinone-diimine Intermediates (Colored Degradants) B->C Radical Cascade E Stabilized Diammonium Salt (Oxidation Resistant) D->E Electron Withdrawal

Mechanistic pathway of pyrazole-4,5-diamine oxidation and stabilization via protonation.

Troubleshooting Guide & FAQs

Q1: Why did my DMSO stock solution turn dark brown/purple overnight? A1: This color change is the universal hallmark of oxidative degradation in aromatic amines, indicating the formation of quinone-imine byproducts[1].

  • Cause: The stock solution was likely prepared in oxygenated solvent or exposed to light and ambient air.

  • Solution: Always prepare solutions in high-purity, deoxygenated solvents. Store them in amber vials to protect from light, and maintain an inert argon or nitrogen atmosphere[1].

Q2: Can I store the compound in aqueous buffers for my in vitro biological assays? A2: Long-term aqueous storage is strongly discouraged. Aqueous solutions should be prepared fresh immediately prior to the experiment[1].

  • Cause: In neutral or alkaline biological buffers (pH 7.4), the non-protonated amines are highly nucleophilic and oxidize rapidly[1].

  • Solution: If short-term aqueous storage is unavoidable, keep the solution on ice, protected from light. If your assay tolerates it, maintaining a slightly acidic pH (e.g., pH 4.5–5.5) protonates the amines and temporarily enhances stability[1].

Q3: Is there a chemical modification to improve the shelf-life of the solid powder? A3: Yes. Converting the free base into a salt is the industry standard for stabilizing pyrazole-4,5-diamines.

  • Cause: The free base is inherently unstable due to exposed electron lone pairs.

  • Solution: Synthesizing a hemisulfate or dihydrochloride salt locks the lone pairs. Hemisulfate salts of similar pyrazole-diamines have demonstrated excellent stability profiles during long-term storage while preserving downstream reactivity[2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Ultra-Stable Liquid Stock Solutions

Use this protocol to prepare DMSO stock solutions that resist oxidation.

  • Solvent Deoxygenation: Vigorously bubble Argon gas through high-purity, anhydrous DMSO for 15–20 minutes to displace dissolved oxygen.

  • System Validation (The Resazurin Test): To validate that your solvent is truly anaerobic, add a trace amount of resazurin indicator to a 1 mL test aliquot of the purged DMSO. If the solution remains colorless (or very faint pink), the oxygen has been successfully removed. If it turns bright pink/red, extend your Argon sparging time.

  • Dissolution: Dissolve 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine to your desired concentration (e.g., 10 mM) in the purged DMSO under an Argon blanket.

  • Antioxidant Addition (Optional but Recommended): Add 1 mM Dithiothreitol (DTT) to act as a sacrificial reducing agent.

  • Storage: Aliquot the solution into single-use amber glass vials (to prevent light degradation and freeze-thaw cycles). Flash-freeze in liquid nitrogen and store at -20°C or -80°C[1].

Workflow S1 1. Deoxygenate Solvent (Argon) S2 2. Dissolve API (Anhydrous DMSO) S1->S2 S3 3. Add Antioxidant (1mM DTT) S2->S3 S4 4. Aliquot & Store (-80°C, Amber Vials) S3->S4

Step-by-step workflow for preparing stable stock solutions of pyrazole-4,5-diamines.

Protocol B: In Situ Hemisulfate Salt Formation for Solid Archiving

Use this protocol to convert the unstable free base into a highly stable salt for long-term archiving.

  • Dissolution: Dissolve the free base compound in a minimal volume of anhydrous diethyl ether or ethanol under an inert atmosphere.

  • Acid Addition: Slowly add 0.5 molar equivalents of cold, concentrated sulfuric acid ( H2​SO4​ ) dropwise while stirring vigorously. A precipitate (the hemisulfate salt) will begin to form immediately[2].

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash twice with cold, anhydrous ether.

  • Drying: Dry the solid under high vacuum for 12 hours.

  • System Validation (pH Check): To validate successful salt formation, dissolve 1 mg of the final dried powder in 1 mL of distilled water and measure the pH. A reading between pH 3.0 and 5.0 confirms that the diamine is successfully protonated. If the pH is > 6.5, the free base is still present, and the salt formation must be repeated.

Stability Data Matrix

The following table summarizes the expected stability of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine across various storage conditions, synthesized from empirical data on pyrazole-4,5-diamine derivatives[1][2].

Storage StateSolvent / MatrixTemperatureAtmosphere & LightExpected Stability (Half-Life)
Solid (Free Base) None20°C to 25°CAmbient Air, Light exposed< 2 Weeks (Prone to severe discoloration)
Solid (Hemisulfate Salt) None4°C to 25°CSealed / Desiccated> 1 Year (Highly stable)
Liquid Stock Anhydrous DMSO-20°C or -80°CArgon / Nitrogen, Dark6 to 12 Months
Aqueous Buffer pH 7.4 Buffer20°C to 25°CAmbient Air< 4 Hours (Rapid degradation)
Aqueous Buffer pH 4.5 Buffer4°C (Ice)Air, Protected from light12 to 24 Hours

References[1] BenchChem. "Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution" - BenchChem. https://benchchem.com[2] Wella Aktiengesellschaft. "1-hexyl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions" - Google Patents (US8784505B2).https://patents.google.com/patent/US8784505B2

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the substrate 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine. This resource is tailored for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the substrate 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic workflows.

The unique structure of this pyrazole derivative, featuring a bromoaryl group for coupling and two adjacent amino groups, presents specific challenges and opportunities. The electron-rich nature of the pyrazole and the presence of potentially coordinating diamine functionality necessitate careful consideration of reaction parameters to achieve high yields and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine resulting in low to no yield?

A1: This is a common issue that can often be traced to several factors. The pyrazole nitrogen atoms and the exocyclic diamines can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the electron-rich nature of the heteroaromatic system can make oxidative addition, the first and often rate-determining step, more challenging compared to electron-poor aryl halides.[1][2] Key areas to investigate include the choice of catalyst system (ligand and palladium precursor), the base, and ensuring strictly anaerobic conditions.[3]

Q2: I am observing significant amounts of a dehalogenated side product (1-methyl-3-phenyl-1H-pyrazole-4,5-diamine). What is causing this?

A2: Dehalogenation is a known side reaction in Suzuki couplings and typically arises from the reaction of the organopalladium intermediate with a hydride source instead of the intended boronic acid partner.[3] Potential hydride sources in your reaction could include certain amine bases or alcohol solvents. To mitigate this, consider switching to non-hydride-donating bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) and using aprotic solvents.[3]

Q3: My boronic acid is decomposing before the coupling is complete, leading to low yields. How can I prevent this?

A3: This side reaction, known as protodeboronation, is the cleavage of the carbon-boron bond by a proton source, often water.[3] It is particularly problematic for electron-rich or certain heteroaromatic boronic acids. While many Suzuki protocols use aqueous bases, excessive water can accelerate this decomposition.[3] To address this, you can:

  • Use Anhydrous Conditions: Employ a base like K₃PO₄, which is effective even with minimal water.[3][4]

  • Use Stabilized Boron Reagents: Consider using more stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which release the active boronic acid slowly under the reaction conditions.[3][5][6]

Q4: The reaction mixture turns black, and a precipitate forms. Is the reaction failing?

A4: The formation of a black precipitate is usually palladium black, which results from the aggregation of the Pd(0) catalyst.[1] This indicates catalyst decomposition and leads to a loss of catalytic activity. Common causes include:

  • Insufficient Ligand: The ligand stabilizes the active Pd(0) species.[1] An inadequate ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.[3]

  • Oxygen Contamination: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[3]

Ensure you are using an appropriate ligand-to-metal ratio (typically 1:1 to 4:1) and that your solvents and reaction vessel are thoroughly degassed.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving specific experimental challenges.

Issue 1: Low or No Product Conversion

Low conversion is often the primary hurdle. The complex nature of the substrate, with its multiple nitrogen-containing functional groups, can lead to catalyst inhibition.[4]

  • Catalyst Inhibition: The lone pairs on the pyrazole and diamine nitrogens can act as ligands, coordinating to the palladium catalyst and preventing it from participating in the catalytic cycle.

  • Inefficient Oxidative Addition: The electron-rich pyrazole ring can decrease the electrophilicity of the C-Br bond, slowing down the oxidative addition step.[1]

  • Steric Hindrance: If coupling with a sterically demanding boronic acid, the approach to the palladium center can be impeded.[7][8]

start Low Conversion Issue catalyst Step 1: Re-evaluate Catalyst System start->catalyst ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type, NHCs) catalyst->ligand Ligand choice is critical precatalyst Use a Pre-formed Precatalyst (e.g., XPhos Pd G2/G3) catalyst->precatalyst Ensures active Pd(0) formation base Step 2: Optimize Base catalyst->base base_type Switch to K3PO4 or Cs2CO3 base->base_type Stronger, non-nucleophilic bases often better conditions Step 3: Adjust Conditions base->conditions temp Increase Temperature Cautiously (e.g., 80-110 °C) conditions->temp solvent Screen Solvents (Dioxane, Toluene, 2-MeTHF) conditions->solvent Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oa oa Oxidative Addition (R¹-X) pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl trans trans Transmetalation (R²-B(OH)₂) + Base pd2_biaryl->pd0 re product Product (R¹-R²) pd2_biaryl->product re Reductive Elimination

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A General Starting Point

This protocol provides a robust starting point for the Suzuki coupling of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine. Note: This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reaction Setup:

    • To a dry oven- or flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (1.0 equiv), the desired boronic acid or boronic acid pinacol ester (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition:

    • Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

  • Atmosphere Exchange:

    • Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe. If using an aqueous base system, add degassed water at this stage.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

This guide is intended to provide a comprehensive framework for successfully employing 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in Suzuki-Miyaura cross-coupling reactions. By systematically addressing the key parameters of catalyst, base, and reaction conditions, researchers can overcome common challenges and achieve high-yielding, reliable outcomes.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • N-Heterocyclic Carbene-Palladium Polymers Network: Recyclable Pre-catalyst for Effective Suzuki-Miyaura Coupling Reaction in Water - PubMed. (2023, June 15). Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. Retrieved from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. (2012, August 3). Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (2016, December 8). Retrieved from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. (2008, August 9). Retrieved from [Link]

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications. (2017, June 22). Retrieved from [Link]

  • Challenges In Suzuki Coupling Reaction - Kairav Chemofarbe Industries Ltd. (2025, November 12). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Retrieved from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (2012, April 5). Retrieved from [Link]

  • Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications. (2005, April 14). Retrieved from [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts - ACS Publications. (2019, July 30). Retrieved from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Retrieved from [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Retrieved from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed. (2022, October 28). Retrieved from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). Retrieved from [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. Retrieved from [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines - ACS Publications. (2020, May 6). Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC. (2020, May 13). Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam | The Journal of Organic Chemistry - ACS Publications. (2014, March 28). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Reactivity of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique kinetic and thermodynamic bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique kinetic and thermodynamic bottlenecks associated with 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine .

This highly functionalized building block is critical for synthesizing fused pyrazoloazines (e.g., pyrazolo[3,4-b]pyrazines and pyrazolo[1,5-a]pyrimidines)[1]. However, its dual amino groups exhibit asymmetric reactivity due to complex steric and electronic environments, often leading to low yields, incomplete conversions, or degradation.

Quantitative Data & Reactivity Profiling

To troubleshoot effectively, we must first map the molecular environment. The reactivity of this compound is governed by the non-equivalence of its two amino groups[2].

Table 1: Structural and Reactivity Profiling of the Diamine Core

ParameterC4-Amino Group (-NH₂)C5-Amino Group (-NH₂)3-Bromophenyl Moiety
Steric Environment Hindered by the bulky adjacent 3-bromophenyl group.Hindered by the adjacent N1-methyl group.Exposed, but meta-substituted.
Electronic Profile Deactivated (Reduced nucleophilicity due to the -I inductive effect of the aryl ring).Electron-rich (Supported by the adjacent N-alkyl group).Electron-deficient (Due to bromine electronegativity).
Primary Failure Mode Incomplete condensation / Oxidative deamination.Competitive mono-acylation / Steric clash.Unwanted Pd-catalyzed chelation during cross-coupling.
Optimal Activation Lewis acid catalysis (e.g., TiCl₄, BF₃·OEt₂).High-temperature thermal cyclization (>100°C).Transient protection of diamines prior to metal catalysis.

Diagnostic Workflows & Mechanistic Pathways

Before diving into specific troubleshooting steps, consult the diagnostic logic trees below to identify the root cause of your experimental failure.

G Start Low Reactivity of Pyrazole-4,5-diamine CheckOx Is the solution dark/discolored? Start->CheckOx Oxidation Oxidative Degradation (Azo/Quinone formation) CheckOx->Oxidation Yes CheckSalt Is the starting material a salt (e.g., sulfate/HCl)? CheckOx->CheckSalt No Degas Action: Degas solvents, use inert atmosphere (Ar/N2) Oxidation->Degas SaltForm Amine is protonated (Zero nucleophilicity) CheckSalt->SaltForm Yes Steric Incomplete condensation with electrophiles? CheckSalt->Steric No Neutralize Action: Add mild base (e.g., DIPEA) in situ SaltForm->Neutralize Hindrance Steric clash (N1-Me) & Electronic drag (3-Br-Ph) Steric->Hindrance Yes LewisAcid Action: Activate electrophile with Lewis Acid (TiCl4) Hindrance->LewisAcid

Fig 1: Diagnostic workflow for troubleshooting pyrazole-4,5-diamine reactivity issues.

Pathway Diamine 3-(3-Br-Phenyl)-1-methyl- 1H-pyrazole-4,5-diamine C4_Attack C4-NH2 Nucleophilic Attack (Slowed by -I effect of Br-Ph) Diamine->C4_Attack C5_Attack C5-NH2 Nucleophilic Attack (Slowed by N1-Me steric clash) Diamine->C5_Attack Intermediate Mono-condensed Intermediate C4_Attack->Intermediate C5_Attack->Intermediate Cyclization Intramolecular Cyclization (Requires elevated temp) Intermediate->Cyclization Product Fused Pyrazoloazine (e.g., Pyrazolo[3,4-b]pyrazine) Cyclization->Product

Fig 2: Bimodal nucleophilic attack pathway and kinetic bottlenecks in pyrazoloazine synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black almost immediately upon dissolution. What is happening? A1: You are observing rapid oxidative degradation. Aromatic 4,5-diaminopyrazoles are highly electron-rich at the heterocyclic core and are exceptionally prone to air oxidation, forming inactive, highly colored azo or quinone-imine polymeric species[3]. Because of this instability, commercial vendors often supply these compounds as 4[4]. Solution: You must rigorously degas your solvents (freeze-pump-thaw method) and conduct the reaction under a strict argon or nitrogen atmosphere.

Q2: I am trying to condense the diamine with an α-dicarbonyl to form a pyrazolo[3,4-b]pyrazine, but I only get the mono-condensed intermediate. Why won't it cyclize? A2: This is a classic kinetic bottleneck caused by the 2[2]. The first condensation typically occurs at the slightly more nucleophilic C5-amine. However, the subsequent intramolecular attack by the C4-amine is drastically slowed down because the C4-amine is electronically deactivated by the electron-withdrawing 3-bromophenyl group, and sterically hindered by it. Solution: Elevate the reaction temperature (e.g., refluxing in glacial acetic acid or using microwave irradiation at 150°C) to overcome the activation energy barrier for the second cyclization step.

Q3: I am attempting a Buchwald-Hartwig cross-coupling on the 3-bromophenyl moiety, but my palladium catalyst immediately dies. How do I fix this? A3: The free 4,5-diamine moiety acts as a potent bidentate ligand. It chelates the palladium center, displacing your phosphine ligands and forming an inactive, highly stable Pd-diamine resting state. Solution: You must transiently protect the diamine before attempting transition-metal catalysis. Converting the diamine into a cyclic urea (using triphosgene) or a bis-Boc protected derivative will mask the nitrogen lone pairs, allowing the cross-coupling at the aryl bromide to proceed smoothly.

Q4: I added my electrophile directly to the commercial diamine sulfate salt, but no reaction occurred. Why? A4: When protonated as a sulfate or hydrochloride salt, the lone pairs on the nitrogen atoms are tied up in N-H bonds, rendering their nucleophilicity strictly zero. You must perform an in situ free-basing step using a non-nucleophilic base (like DIPEA or triethylamine) before adding your electrophile.

Self-Validating Experimental Protocol

To ensure high-yield condensation while avoiding oxidation and steric failure, use the following rigorously controlled methodology.

Protocol: Synthesis of Pyrazolo[3,4-b]pyrazines via 1,2-Dicarbonyl Condensation

Step 1: Solvent Preparation and Degassing

  • Transfer 10 mL of absolute ethanol (or glacial acetic acid, depending on electrophile stability) to a Schlenk flask.

  • Sparge the solvent with high-purity Argon for at least 30 minutes to remove dissolved oxygen. Causality: Prevents the rapid oxidative degradation of the electron-rich pyrazole core.

Step 2: In Situ Free-Basing (If using a salt form)

  • Under Argon, add 1.0 mmol of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine sulfate to the flask.

  • Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (eluent: 5% MeOH in DCM) under an inert blanket. The free base should appear as a highly UV-active spot (Rf ~0.3). Self-Validation: If a dark streak appears at the baseline, oxidative degradation has already occurred. Discard and restart with stricter oxygen exclusion.

Step 3: Electrophilic Addition and Activation

  • Dropwise, add 1.1 mmol of the 1,2-dicarbonyl compound (e.g., benzil or glyoxal).

  • Crucial Step: To overcome the steric hindrance of the N1-methyl and the electronic deactivation of the 3-bromophenyl group, add a catalytic amount (0.1 mmol) of a Lewis acid, such as Titanium(IV) chloride (TiCl₄) or p-Toluenesulfonic acid (PTSA).

Step 4: Thermal Cyclization

  • Heat the reaction mixture to reflux (80°C - 120°C depending on solvent) for 12–18 hours.

  • Monitor via LC-MS. You will initially see the mass of the mono-condensed intermediate. Do not stop the reaction until the intermediate mass fully transitions to the cyclized product mass [M - 2H₂O].

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.National Center for Biotechnology Information (PMC).
  • Cyclization of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities.ResearchGate.
  • Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution.Benchchem.
  • 1-Methyl-1H-pyrazole-4,5-diamine Sulfate | CAS 20055-01-0.Santa Cruz Biotechnology.

Sources

Troubleshooting

Technical Support Center: HPLC Method Refinement for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine .

Analyzing basic, multi-functional aromatic amines requires more than just generic method development. The presence of the highly polar 4,5-diamine moiety alongside the hydrophobic 3-bromophenyl group creates competing retention mechanisms. This guide dissects the chemical causality behind common analytical failures and provides self-validating protocols to ensure robust, reproducible data.

Mechanistic Overview of Retention

To troubleshoot effectively, we must first understand how this specific molecule interacts with a reversed-phase (RP) silica column. The primary retention is driven by the hydrophobic bromophenyl and methyl groups. However, the basic 4,5-diamine groups introduce severe secondary interactions.

Mechanism Analyte 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine Hydrophobic Hydrophobic Retention (Bromophenyl & Methyl) Analyte->Hydrophobic Primary Silanol Ion-Exchange / H-Bonding (4,5-Diamine Groups) Analyte->Silanol Secondary (Parasitic) PiPi Pi-Pi Interactions (Aromatic Rings) Analyte->PiPi Secondary StationaryPhase Silica-Based C18 Stationary Phase Hydrophobic->StationaryPhase Silanol->StationaryPhase PiPi->StationaryPhase

Primary and secondary interaction mechanisms of the pyrazole-diamine on silica.

Troubleshooting FAQs

Q1: Why does my compound exhibit severe peak tailing (Asymmetry > 2.0) on a standard C18 column?

The Causality: The 4,5-diamine groups are highly basic. Standard Type-A silica columns contain residual silanol groups (Si-OH) that deprotonate into negatively charged silanoxide ions (Si-O⁻) at a pH above ~3.5[1]. As your protonated diamine travels through the column, it undergoes strong, parasitic ion-exchange interactions with these active silanols, causing the peak to drag or "tail"[2][3]. The Solution: You must suppress silanol ionization. Lower your mobile phase pH to 2.5 using a phosphate buffer. At pH 2.5, silanols are fully protonated and neutral, effectively shutting down the ion-exchange pathway[4]. Additionally, switch to a high-purity Type-B silica column that is comprehensively end-capped or features a polar-embedded stationary phase to sterically shield any remaining silanols[3].

Q2: I am experiencing retention time drift between consecutive injections. How do I stabilize it?

The Causality: Retention time drift for ionizable compounds is almost always a symptom of poor buffer capacity. If your buffer concentration is too low (e.g., < 5 mM) or if you are relying solely on weak additives like 0.1% Formic Acid, the highly basic diamine locally alters the pH at the stationary phase surface as the sample band passes through. The Solution: Implement a strict buffer concentration between 20 mM and 50 mM[5]. A 20 mM Potassium Dihydrogen Phosphate buffer provides the necessary thermodynamic capacity to lock the microenvironment pH, ensuring the diamine remains in a consistent ionization state run after run.

Q3: Over the course of a 24-hour sequence, I see extraneous peaks forming and a loss of the main peak area. Is the method degrading the sample?

The Causality: It is not the method; it is the sample chemistry. Electron-rich aromatic diamines (like pyrazole-4,5-diamines) are notoriously susceptible to auto-oxidation in aqueous solutions, rapidly degrading into diimines or polymeric species when exposed to light and dissolved oxygen[6]. The Solution: You must stabilize the sample diluent. Add an antioxidant, such as 0.1% ascorbic acid, directly to your sample preparation solvent. Furthermore, prepare solutions using degassed solvents, store them in amber HPLC vials to prevent photo-oxidation, and keep the autosampler thermostatted to 4 °C[6].

Q4: Should I use Methanol or Acetonitrile as my organic modifier?

The Causality: For this specific molecule, Acetonitrile is superior. The 3-bromophenyl and pyrazole rings can engage in secondary π−π interactions with the stationary phase. Acetonitrile contains a nitrile bond with its own π electrons, which actively disrupts these parasitic π−π interactions between the analyte and the column[1]. Methanol lacks this capability, often resulting in broader peaks for highly aromatic compounds.

Method Optimization Matrix

To facilitate rapid decision-making, use the following data matrix to compare sub-optimal and optimized chromatographic parameters for pyrazole-diamines.

ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale
Mobile Phase pH pH 4.0 - 6.0pH 2.5 Protonates residual silanols, preventing ion-exchange with the diamine[1][4].
Buffer System 0.1% Formic Acid20 mM KH₂PO₄ Provides high buffering capacity to prevent local pH shifts at the column surface[5].
Organic Modifier MethanolAcetonitrile Nitrile π -electrons disrupt secondary aromatic π−π interactions[1].
Column Chemistry Standard Type-A C18End-capped / Polar-Embedded C18 Sterically shields the basic diamine groups from interacting with the silica backbone[3].
Sample Diluent Pure Mobile PhaseMobile Phase + 0.1% Ascorbic Acid Prevents rapid auto-oxidation of the electron-rich 4,5-diamine moiety[6].

Validated Experimental Protocol

This self-validating protocol ensures that all variables (pH, oxidation, and silanol activity) are controlled prior to injection.

Step 1: Mobile Phase A (Aqueous Buffer) Preparation

  • Weigh exactly 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1.0 L of ultra-pure HPLC-grade water to create a 20 mM solution[5].

  • Insert a calibrated pH meter. Add concentrated Phosphoric Acid (H₃PO₄) dropwise until the pH reaches exactly 2.50.

  • Vacuum-filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates and degas the solution.

Step 2: Mobile Phase B (Organic) Preparation

  • Use 100% HPLC-grade Acetonitrile[1].

Step 3: Stabilized Sample Preparation

  • Prepare the sample diluent: Mix 90% Mobile Phase A and 10% Mobile Phase B. Add Ascorbic Acid to a final concentration of 0.1% (w/v) to act as an antioxidant[6].

  • Accurately weigh the 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine standard and dissolve it in the stabilized diluent.

  • Transfer the solution immediately to an amber glass HPLC vial and cap tightly.

Step 4: Chromatographic Execution

  • Column: Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm)[3].

  • Flow Rate: 1.0 mL/min.

  • Temperature: Thermostat the column compartment to 30 °C to improve mass transfer and peak sharpness. Thermostat the autosampler to 4 °C.

  • System Suitability Test (SST): Inject a blank, followed by the standard. Validate that the USP Tailing Factor ( Tf​ ) is ≤1.2 before proceeding with the analytical sequence.

Troubleshooting Workflow

If peak tailing or broadening persists despite following the protocol, execute the following diagnostic tree:

Workflow Start Issue: Peak Tailing & Broadening (Asymmetry > 1.5) CheckPH Is Mobile Phase pH > 3.5? Start->CheckPH LowerPH Adjust to pH 2.5 (Protonates Si-O⁻ to Si-OH) CheckPH->LowerPH Yes CheckCol Is Column Standard Type-A Silica? CheckPH->CheckCol No LowerPH->CheckCol ChangeCol Switch to End-Capped or Polar-Embedded C18 CheckCol->ChangeCol Yes CheckBuff Is Buffer Conc. < 10 mM? CheckCol->CheckBuff No ChangeCol->CheckBuff IncBuff Increase to 20-50 mM (Stabilizes local pH) CheckBuff->IncBuff Yes Success Optimal Peak Symmetry Achieved CheckBuff->Success No IncBuff->Success

Step-by-step troubleshooting workflow for resolving diamine peak tailing.

References

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Available at:[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: HPLC Validation Methods for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) (Effective June 2024) Executive Summary 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) (Effective June 2024)

Executive Summary

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a highly polar, basic pyrazole derivative. Pyrazole diamines are critical pharmacophores frequently utilized as core scaffolds in the development of highly selective kinase inhibitors (e.g., PCTAIRE and MST3 inhibitors)[1][2]. However, quantifying the purity of this compound presents a significant analytical challenge: the presence of two primary amine groups leads to severe peak tailing on standard silica-based C18 columns.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies to resolve this issue and provides a comprehensive, self-validating ICH Q2(R2) protocol for the optimal method[3][4].

The Analytical Challenge: Silanol Interactions

To develop a robust purity assay, one must understand the causality behind chromatographic failure. At typical acidic HPLC conditions (pH 2.0–3.0), the primary amine groups of the pyrazole-4,5-diamine are fully protonated. While acidic mobile phases suppress the ionization of most surface silanols on the silica stationary phase, a small population of highly acidic, isolated silanols remains negatively charged[5].

The protonated diamine undergoes strong secondary electrostatic interactions with these active silanols. Because these adsorption sites are high-energy but low-population, they quickly become overloaded, resulting in asymmetric peak tailing, poor resolution of closely eluting impurities, and compromised limit of quantitation (LOQ)[5][6].

TailingResolution Start Observe Peak Tailing (Asymmetry > 2.0) CheckPH Evaluate Mobile Phase pH Is pH < pKa - 2? Start->CheckPH AdjustPH Adjust pH to 2.5-3.0 (Suppress Silanol Ionization) CheckPH->AdjustPH No CheckCol Evaluate Stationary Phase Is it End-Capped? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Highly Deactivated C18 CheckCol->ChangeCol No AddTEA Add Competing Base (e.g., 10mM TEA) CheckCol->AddTEA Yes ChangeCol->AddTEA MixedMode Switch to Mixed-Mode (e.g., Primesep D) AddTEA->MixedMode Still Tailing Success Symmetrical Peak (Asymmetry < 1.2) AddTEA->Success Resolved MixedMode->Success

Caption: Workflow for diagnosing and resolving diamine peak tailing in HPLC.

Comparative Evaluation of HPLC Methods

To establish a reliable purity assay, three distinct chromatographic strategies were evaluated for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine.

  • Method A (Standard RP-HPLC): Utilizes a standard C18 column with 0.1% Formic Acid. While excellent for LC-MS compatibility[1], it fails to mask silanol interactions, making it unsuitable for UV-based purity quantitation.

  • Method B (Ion-Suppression RP-HPLC): Employs an end-capped C18 column with a phosphate buffer (pH 2.5) and 10 mM Triethylamine (TEA). TEA acts as a competing base, aggressively binding to and saturating residual active silanols, forcing the diamine to interact purely via hydrophobic partitioning[6][7].

  • Method C (Mixed-Mode Chromatography): Utilizes a column (e.g., Primesep D) that embeds a basic functional group near the silica surface. This creates a localized positive charge that electrostatically repels the protonated diamine, completely shielding the underlying silanols while retaining the analyte via its hydrophobic C10 chain[8].

Quantitative Performance Comparison
ParameterMethod A: Standard C18Method B: End-Capped C18 + TEAMethod C: Mixed-Mode (Primesep D)
Mobile Phase 0.1% FA in H₂O / MeCN20mM Phosphate (pH 2.5) + 10mM TEA / MeCN0.1% TFA in H₂O / MeCN
Retention Time (tR) 3.2 min6.8 min8.5 min
Tailing Factor (USP) 2.85 (Fail)1.15 (Pass)1.05 (Pass)
Theoretical Plates (N) 4,50012,50014,200
Resolution (Rs) 1.1 (Co-elution risk)2.83.5
Suitability Poor (Tailing obscures impurities)Excellent (Standard QC choice)Superior (Orthogonal selectivity)

Step-by-Step ICH Q2(R2) Validation Protocol

The following protocol outlines the validation of Method B in accordance with the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods[3][9].

System Suitability Testing (SST) - The Self-Validating Mechanism

Before executing any validation parameter, the system must prove it is "fit for purpose"[9].

  • Action: Inject the 100% nominal working standard (e.g., 0.1 mg/mL) six times.

  • Acceptance Criteria: RSD of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, Theoretical Plates (N) ≥ 10,000.

Specificity (Selectivity)

Specificity ensures the method can unambiguously measure the diamine in the presence of impurities[3].

  • Procedure: Inject a blank (mobile phase), a placebo (if formulated), the pure analyte, and the analyte spiked with known synthetic intermediates (e.g., 3-bromophenylhydrazine).

  • Acceptance Criteria: No interfering peaks at the retention time of the main peak. Resolution (Rs) between the diamine and the closest eluting impurity must be > 1.5.

Linearity and Range

Demonstrates that the detector response is directly proportional to the concentration[3].

  • Procedure: Prepare five concentration levels spanning 50%, 80%, 100%, 120%, and 150% of the target concentration. Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the 100% level response.

Accuracy (Recovery)

Accuracy proves the exactness of the analytical method[4].

  • Procedure: Spike known amounts of the pure 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine into a blank matrix at three levels: 80%, 100%, and 120% of the nominal concentration. Prepare three independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0% with an RSD ≤ 2.0%.

Precision (Repeatability & Intermediate Precision)

Precision measures the degree of scatter between a series of measurements[4].

  • Repeatability: Prepare six independent sample solutions at the 100% concentration level. Inject each once. (Acceptance: RSD ≤ 1.0%).

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the repeatability procedure. (Acceptance: Overall RSD of all 12 samples ≤ 2.0%).

Sensitivity (LOD and LOQ)

Critical for purity assays to ensure trace impurities can be detected and quantified[4].

  • Procedure: Dilute the standard solution sequentially until the baseline noise becomes prominent.

  • Acceptance Criteria:

    • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio ≥ 3:1.

    • Limit of Quantitation (LOQ): Signal-to-Noise (S/N) ratio ≥ 10:1. Verify by injecting the LOQ concentration six times (RSD ≤ 5.0%).

Robustness

Assesses the method's capacity to remain unaffected by small, deliberate variations[9].

  • Procedure: Apply a Design of Experiments (DoE) approach to slightly alter flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: SST parameters (Tailing, N, RSD) must still pass under all altered conditions.

ValidationLifecycle cluster_ICH ICH Q2(R2) Core Validation Parameters Opt Method Optimization (Peak Symmetry) SST System Suitability Testing (Internal Control) Opt->SST Spec Specificity (Rs > 1.5) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD < 1.0%) Acc->Prec Sens LOD/LOQ (S/N > 10) Prec->Sens Report Regulatory Submission (Fit for Purpose) Sens->Report

Caption: ICH Q2(R2) analytical method validation lifecycle for purity assays.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs - 3

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA - 4

  • Validation of Analytical Procedures Q2(R2) - ICH - 9

  • Addressing peak tailing issues in the chromatography of 1,3-butanediamine - Benchchem - 6

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI - 1

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method - ACS Publications - 7

  • HPLC Separation of Dequalinium and Benzonitrile on Different Columns - SIELC -8

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 - bioRxiv - 2

  • Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC - 5

Sources

Comparative

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine vs other pyrazole diamines in drug design

Title: Strategic Scaffold Selection in Drug Design: 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine vs. Alternative Pyrazole Diamines Executive Summary In the landscape of rational drug design, pyrazole diamines have...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Scaffold Selection in Drug Design: 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine vs. Alternative Pyrazole Diamines

Executive Summary

In the landscape of rational drug design, pyrazole diamines have emerged as privileged scaffolds, primarily serving as purine bioisosteres to target the ATP-binding hinge regions of kinases. However, not all pyrazole diamines are created equal. This guide provides an objective, data-driven comparison between 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine and its structural analogs, detailing the mechanistic causality behind its superiority for late-stage diversification and conformational stability.

Structural Deconstruction & Causality in Scaffold Selection

To understand the utility of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine, we must deconstruct its three primary structural features and the chemical causality they introduce into a drug discovery pipeline:

  • The Tautomeric Lock (1-Methyl Group): Unsubstituted 1H-pyrazoles exist in a rapid state of tautomeric flux. In a biological system, this flux dilutes the effective concentration of the active binding conformer and complicates X-ray crystallographic resolution. The 1-methyl substitution locks the N1 position, ensuring a singular, predictable hydrogen-bond acceptor/donor vector facing the kinase hinge region. This strategy is critical in the development of highly selective NF-κB inducing kinase (NIK) inhibitors[1].

  • The Programmable Defect (3-Bromophenyl Group): The inclusion of a halogenated aryl ring is not merely for immediate hydrophobic interaction; it is a programmable synthetic defect. The bromine atom at the meta position allows for divergent, late-stage library generation via Palladium-catalyzed cross-coupling[1]. Furthermore, the meta projection specifically vectors appended functional groups into the deep hydrophobic pocket of kinases like CDK2 and SHP2, avoiding the steric clashes often seen with para-substituted analogs[2].

  • The Cyclization Hub (4,5-Diamine): The adjacent amine groups serve as a highly reactive condensation hub. They are foundational precursors for synthesizing fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines, which act as potent bioisosteres of purine-based pan-CDK inhibitors like Roscovitine[3].

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative differences between 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine and alternative pyrazole diamine scaffolds commonly used in early-stage hit generation.

ScaffoldTautomeric StabilityLate-Stage DiversificationHydrophobic VectorPrimary Drug Design Application
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine Locked (Single Conformer)High (meta-Br handle for Suzuki/Stille)Meta-projection (Ideal for CDK2/SHP2 pockets)Divergent SAR library generation; Pyrazolo-pyrimidine synthesis.
1-Methyl-1H-pyrazole-4,5-diamine Locked (Single Conformer)None (Requires de novo synthesis for SAR)None (Lacks aryl group)Core building block for compact, low-molecular-weight targets.
3-Phenyl-1H-pyrazole-4,5-diamine Fluxional (Tautomeric equilibrium)Low (Lacks halogen handle)Variable (Depends on tautomer)Early-stage hit generation; Non-specific kinase screening.
3-(4-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine Locked (Single Conformer)High (para-Br handle)Para-projection (Prone to hinge-region steric clashes)Targeting specific linear hydrophobic channels.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols for utilizing 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine are designed as self-validating systems, where the physical or chemical output of each step confirms its success.

Protocol A: Pyrazolo[3,4-d]pyrimidine Core Assembly
  • Objective: Condense the 4,5-diamine into a purine bioisostere.

  • Causality: Formamidine acetate is chosen over formic acid to prevent unwanted N-formylation of the pyrazole nitrogens, driving the reaction thermodynamically toward the thermodynamically stable fused pyrimidine ring.

  • Step 1: Suspend 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine (1.0 eq) and formamidine acetate (3.0 eq) in anhydrous ethanol.

  • Step 2: Reflux the mixture at 120°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation: The reaction's progress is visually validated by the transition from a clear suspension to a dense, off-white precipitate. LC-MS analysis will confirm completion via the disappearance of the starting material mass peak and the emergence of the[M+H]+ peak corresponding to the cyclized core.

Protocol B: Late-Stage Suzuki-Miyaura Diversification
  • Objective: Couple the meta-bromine handle with diverse aryl/heteroaryl boronic acids to build an SAR library[1].

  • Causality: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because its bidentate dppf ligand enforces a wide bite angle, accelerating the reductive elimination step critical for sterically hindered boronic acids.

  • Step 1: In an oven-dried Schlenk flask, combine the brominated pyrazolo-pyrimidine core (1.0 eq), target aryl boronic acid (1.5 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Step 2: Add a degassed biphasic solvent system of 1,4-Dioxane/ H2​O (4:1 v/v) containing K2​CO3​ (3.0 eq).

    • Self-Validation: The biphasic system ensures the inorganic base dissolves while keeping the organic substrate in the organic layer. A color shift from orange to dark red/black indicates the successful formation of the active Pd(0) catalytic species.

  • Step 3: Heat at 90°C under N2​ for 4 hours.

    • Self-Validation: LC-MS monitoring will show the isotopic doublet characteristic of the brominated starting material being cleanly replaced by the product mass peak.

Mechanistic Pathway & Workflow Visualizations

G A 3-(3-Bromophenyl)-1-methyl -1H-pyrazole-4,5-diamine B Pyrazolo[3,4-d]pyrimidine Core Formation A->B Formamidine acetate 120°C C Pd-Catalyzed Suzuki Coupling B->C R-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O D Targeted Kinase Inhibitor Library C->D Late-Stage Diversification

Fig 1: Divergent synthesis workflow for kinase inhibitor libraries via late-stage cross-coupling.

G Inhibitor Pyrazole Diamine Inhibitor (e.g., Roscovitine Analog) CDK2 CDK2 / Cyclin E Complex (Active Kinase) Inhibitor->CDK2 ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein (Tumor Suppressor) CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) CellCycle S-Phase Entry & Tumor Proliferation E2F->CellCycle Gene Transcription (Halted)

Fig 2: Mechanism of action for pyrazole diamine-derived CDK2 inhibitors in cell cycle arrest.

References

  • Construction of pyrazole diamine derivatives 9‐14. ResearchGate. 3

  • WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE. Google Patents. 1

  • WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof. Google Patents. 2

Sources

Validation

Mass spectrometry fragmentation pattern validation for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine

[label="Loss of HCN\nm/z Logical workflow comparing CID and HCD fragmentation pathways for the brominated pyrazole. 3.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Loss of HCN\nm/z

Logical workflow comparing CID and HCD fragmentation pathways for the brominated pyrazole.

3. Quantitative Performance Comparison The following table summarizes the objective performance differences between the two platforms when analyzing 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine.

Performance ParameterIon Trap CID (Resonance)Orbitrap HCD (Beam-Type)Mechanistic Causality
Low-Mass Cutoff Yes (m/z < 89 lost)No (Full range detected)Trap instability vs. Multipole beam transit[1][2].
Primary Fragmentation [M+H−NH3​]+ doubletPyrazole cleavage & Br• lossHCD deposits higher internal energy rapidly[3].
Isotope Tracking Limited to high-mass fragmentsExcellent across all mass rangesHCD preserves low-mass brominated fragments.
Resolution Low/Nominal (Trap detector)High (Orbitrap detector)Orbitrap provides exact mass for elemental composition.
Overall Suitability Moderate (Good for MSn trees)Optimal (Comprehensive coverage)HCD captures both intact substituent losses and ring cleavages.

4. Experimental Protocol: Self-Validating MS/MS Workflow To guarantee trustworthiness, this protocol is designed as a self-validating system. By intentionally manipulating the isolation window, we force the mass spectrometer to prove which fragments contain the bromine atom.

Step 1: Sample Preparation & Introduction

  • Dilution: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • Infusion: Utilize direct infusion at 5 µL/min.

    • Causality: Direct infusion ensures a stable, continuous supply of precursor ions, allowing for extensive signal averaging and precise optimization of collision energies without the transient time constraints of an LC peak.

Step 2: Full Scan MS1 & Isotope Verification

  • Acquisition: Acquire a positive-ion full scan (m/z 100–500) at 120,000 resolving power.

  • Self-Validation Check: Confirm the presence of the m/z 267.0240 and 269.0220 doublet. The intensity ratio must be approximately 1:1[4]. If this is absent, the bromine atom has been cleaved during ionization, or the compound has degraded.

Step 3: Wide-Window HCD MS/MS Acquisition

  • Isolation: Set the quadrupole isolation window to 3.0 m/z centered at m/z 268.0.

    • Causality: A standard 1.0 m/z window would isolate only one isotope. By using a 3.0 m/z window, we intentionally co-isolate both 79Br and 81Br precursors. Consequently, any resulting fragment ion that still contains the bromine atom will appear as a 1:1 doublet separated by 2 Da. Any fragment that has lost the bromine atom will appear as a singlet[5].

  • Fragmentation: Apply a Stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

    • Causality: Stepped NCE simultaneously captures the fragile diamine losses (at NCE 20) and the robust pyrazole ring cleavages (at NCE 40) in a single composite spectrum.

Step 4: Data Interpretation & Structural Assignment

  • Doublet Identification: Locate the m/z 250.0 / 252.0 doublet. This confirms the loss of NH3​ (-17 Da) while retaining the bromophenyl ring.

  • Singlet Identification: Locate the m/z 188.1 singlet. This confirms the loss of the bromine radical (-79/-81 Da). Because the bromine is gone, the isotopic doublet collapses into a single peak.

  • Low-Mass Verification: Locate the m/z 40.0 singlet ( C2​H2​N+ ). This confirms the characteristic pyrazole expulsion of HCN[6], validated by the HCD platform's lack of a low-mass cutoff[3].

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks.[Link]

  • A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques. ACS Publications.[Link]

  • HCD vs CID in the orbitrap. Reddit (r/proteomics).[Link]

  • mass spectra - the M+2 peak. Chemguide.[Link]

  • The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023.[Link]

Comparative

Benchmarking 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in High-Throughput Screening: A Comparative Guide

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its synthetic tractability and ability to engage in various biological in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point in drug discovery.[3][4] This guide provides an in-depth comparative analysis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine, a representative pyrazole derivative, within the context of high-throughput screening (HTS). We will objectively evaluate its performance against alternative compound classes and provide detailed experimental protocols to enable researchers to make informed decisions in their screening campaigns.

The relentless demand for novel therapeutics necessitates robust and efficient HTS methodologies to identify promising lead compounds from vast chemical libraries.[5][6] The success of any HTS campaign hinges on the quality of the assay and the careful selection of test compounds.[5] This guide is intended for researchers, scientists, and drug development professionals engaged in the critical early stages of drug discovery.

Physicochemical Properties and HTS Amenability

The suitability of a compound for HTS is significantly influenced by its physicochemical properties. Here, we compare 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine with two common alternative scaffolds in drug discovery: a generic benzimidazole and a thiazole derivative.

Property3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamineGeneric BenzimidazoleGeneric Thiazole
Molecular Weight ~300 g/mol ~250-350 g/mol ~200-300 g/mol
logP ~2.5 - 3.5~2.0 - 4.0~1.5 - 3.0
H-Bond Donors 21-20-1
H-Bond Acceptors 32-32
Rotatable Bonds 21-31-2
Solubility (Aqueous) ModerateVariableModerate to High

Note: The values for the generic benzimidazole and thiazole are representative ranges and can vary significantly based on specific substitutions.

Interpretation and Causality:

The properties of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine fall within the desirable range for lead-like compounds. Its moderate lipophilicity (logP) suggests a balance between membrane permeability and aqueous solubility, which is crucial for both biochemical and cell-based assays. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with biological targets.[1] The limited number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for target binding.

Experimental Benchmarking: A Kinase Inhibition Case Study

To provide a practical comparison, we will outline a hypothetical HTS campaign to identify inhibitors of a target kinase, a common application for pyrazole-based compounds which are known to exhibit anti-cancer properties.[7] Protein kinases represent a significant class of drug targets, and robust HTS assays are essential for inhibitor discovery.[8][9]

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for an HTS campaign, from primary screening to hit validation.

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_validation Hit Validation Primary_Screen 1. Primary HTS (Single Concentration) Data_Analysis_1 2. Data Analysis (Z'-factor, % Inhibition) Primary_Screen->Data_Analysis_1 Hit_Selection_1 3. Initial Hit Selection Data_Analysis_1->Hit_Selection_1 Dose_Response 4. Dose-Response Assay (IC50 Determination) Hit_Selection_1->Dose_Response Orthogonal_Assay 5. Orthogonal Assay (Alternative Detection) Dose_Response->Orthogonal_Assay Counter_Screen 6. Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Selectivity_Panel 7. Kinase Selectivity Panel Counter_Screen->Selectivity_Panel Cell_Based_Assay 8. Cell-Based Assay (Cell Viability/Target Engagement) Selectivity_Panel->Cell_Based_Assay

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Screening: Fluorescence-Based Kinase Assay

A fluorescence-based assay is a common choice for primary HTS due to its sensitivity and amenability to automation.[10][11]

Protocol:

  • Plate Preparation: Using a liquid handler, dispense 50 nL of each test compound (including 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine and alternatives) dissolved in DMSO into the wells of a 384-well microplate.[5] Also, include positive control (e.g., a known kinase inhibitor like Staurosporine) and negative control (DMSO vehicle) wells.[5]

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing the target kinase and a fluorescently labeled peptide substrate in assay buffer.

  • Initiation of Reaction: Add 10 µL of a solution containing MgATP to initiate the kinase reaction.[10]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Detection: Measure the fluorescence intensity using a plate reader. The change in fluorescence is proportional to the kinase activity.[12]

Data Analysis and Hit Selection

The quality of the HTS data is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[13] A Z'-factor above 0.5 is generally considered acceptable for HTS.[13]

Hypothetical Primary Screening Results:

Compound% Inhibition at 10 µMZ'-FactorHit?
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine 85% 0.78 Yes
Generic Benzimidazole A 75%0.78Yes
Generic Thiazole B 45%0.78No
Staurosporine (Positive Control) 98%0.78N/A
DMSO (Negative Control) 0%0.78N/A

Compounds showing inhibition above a certain threshold (e.g., >50%) are selected as initial "hits" for further investigation.[14]

Hit Confirmation and Validation

Initial hits from the primary screen require further validation to eliminate false positives and characterize their activity.[15]

Dose-Response and IC50 Determination

The potency of the hit compounds is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Hypothetical IC50 Values:

CompoundIC50 (µM)
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine 0.5
Generic Benzimidazole A 1.2
Orthogonal Assay

To rule out assay-specific artifacts, hits are tested in an orthogonal assay that uses a different detection method.[15] For a kinase assay, a luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay, is a suitable choice.[12][16]

Counter-Screening for Assay Interference

Many compounds can interfere with the assay technology itself, leading to false-positive results.[17] A common counter-screen involves running the assay in the absence of the enzyme to identify compounds that directly affect the fluorescence of the substrate or detection reagents.[15]

Cell-Based Assays: Assessing Cellular Activity and Toxicity

Promising hits from biochemical assays must be evaluated in a more physiologically relevant context.

A crucial step is to assess the general cytotoxicity of the compounds. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels, is a widely used and robust method.[18][19][20]

Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the hit compounds for a specified duration (e.g., 24-72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.[20]

  • Incubation: Incubate for a short period to lyse the cells and stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.[18]

Hypothetical Cell Viability Results:

CompoundCC50 (µM)
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine > 50
Generic Benzimidazole A 5.8

A high CC50 (cytotoxic concentration 50) value for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine suggests that its inhibitory effect on the target kinase is not due to general cytotoxicity.

Mechanism of Action and Selectivity

Understanding the mechanism of inhibition and the selectivity profile of a hit compound is critical for its further development.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where the target kinase plays a key role.

Signaling_Pathway Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Effector Downstream Effector Phospho_Substrate->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Compound 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine Compound->Target_Kinase Inhibits

Caption: A hypothetical signaling pathway illustrating the role of the target kinase.

Kinase Selectivity Profiling

To assess the specificity of the hit compound, it should be screened against a panel of other kinases.[21] This is crucial to identify potential off-target effects that could lead to toxicity or undesirable side effects. A compound that is highly selective for the target kinase is generally more desirable.

Conclusion

This guide has provided a framework for benchmarking 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine in a high-throughput screening context. Through a combination of biochemical and cell-based assays, it is possible to build a comprehensive profile of a compound's activity, potency, selectivity, and cytotoxicity. The pyrazole scaffold, as exemplified by our test compound, often exhibits favorable properties for drug discovery. However, rigorous experimental validation, as outlined in this guide, is essential to identify truly promising lead candidates. By following a logical and well-controlled screening cascade, researchers can increase the probability of success in their drug discovery endeavors.

References

  • Fluorescent Peptide Assays For Protein Kinases. PMC - NIH.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
  • Choosing the Best Kinase Assay to Meet Your Research Needs.
  • High-throughput screening. Wikipedia.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • What Is the Best Kinase Assay?. BellBrook Labs. (2025).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lys
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. (2025).
  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. (2016).
  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. (2008).
  • High-throughput screening for kinase inhibitors. PubMed. (2005).
  • Data Analysis Approaches in High Throughput Screening. IntechOpen. (2013).
  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PMC - NIH. (2011).
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • Cell Viability Assays. NCBI Bookshelf. (2013).
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • What is high-throughput screening (HTS) and how can Lonza help?. (2025).
  • Buy CellTiter-Glo® Luminescent Cell Viability Assay Read Reviews. Select Science. (2023).
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. (2013).
  • 3-(3-Bromophenyl)-1H-pyrazole 97 149739-65-1. Sigma-Aldrich.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem.
  • Therapeutic Outlook of Pyrazole Analogs: A Mini Review.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
  • HTS phenylpyrazole hit series.
  • High-throughput screening as a method for discovering new drugs. Drug Target Review. (2020).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC.
  • High-Throughput Screening (HTS)
  • 3-(3-Bromophenyl)-1H-pyrazole. Chem-Impex.
  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
  • High-Throughput Screening (HTS)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023).
  • Azoles.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.
  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. PubMed. (2021).
  • Screening of some pyrazole derivatives as promising antileishmanial agent.
  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022).
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar.
  • 3,5-Diamino-1H-pyrazole. PubChem. e_p)

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Validation

A Comparative Guide to the Cytotoxicity of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole core is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole core is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The introduction of a bromophenyl group and other substituents onto the pyrazole ring can significantly influence the cytotoxic profile of these molecules. This guide will explore the structure-activity relationships (SAR) gleaned from available literature and detail the experimental protocols used to evaluate these compounds.

Understanding the Landscape: Cytotoxicity of Bromophenyl-Pyrazole Derivatives

Research into pyrazole derivatives has consistently demonstrated their potential as anticancer agents, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[3][4][5] The presence and position of a bromine atom on the phenyl ring, in particular, have been shown to be a key determinant of biological activity.

A study on a series of tri-substituted pyrazole derivatives, originating from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, revealed significant cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung carcinoma (A549), and prostate cancer (PC3).[6] Notably, some of these derivatives displayed higher potency than the standard reference drug, doxorubicin, in specific cell lines.[6] For instance, one derivative showed an IC50 value of 9.13 µM against the HepG2 cell line, compared to doxorubicin's IC50 of 34.24 µM.[6] Another compound was particularly effective against MCF-7, A549, and PC3 cells, with IC50 values of 16.52 µM, 6.52 µM, and 9.13 µM, respectively.[6]

Furthermore, the substitution pattern on the pyrazole ring itself plays a crucial role in defining the cytotoxic potency and selectivity of these compounds. The exploration of different functional groups at various positions of the pyrazole core allows for the fine-tuning of their pharmacological properties.

Experimental Data: A Comparative Overview

To provide a clear comparison, the following table summarizes the cytotoxic activity (IC50 values) of selected bromophenyl-pyrazole derivatives from the literature. It is important to note that these are not direct derivatives of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine but represent structurally related compounds that offer valuable insights.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Derivative A HepG29.13Doxorubicin34.24[6]
Derivative B MCF-716.52Doxorubicin20.85[6]
Derivative B A5496.52Doxorubicin5.93[6]
Derivative B PC39.13Doxorubicin38.02[6]
4-bromophenyl pyrazole derivative MCF-75.8 - 9.3--[3]
4-bromophenyl pyrazole derivative A5498.0--[3]
4-bromophenyl pyrazole derivative HeLa9.8--[3]

Note: "Derivative A" and "Derivative B" are generalized from the study on 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde derivatives to illustrate the potential of this class of compounds.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related bromophenyl-pyrazole compounds, several SAR trends can be inferred:

  • Position of the Bromo Group: While direct comparisons are limited, the prevalence of potent compounds with a 4-bromophenyl substituent suggests that the position of the bromine atom on the phenyl ring is a critical factor influencing cytotoxicity. The electron-withdrawing nature and steric bulk of the bromine atom at different positions can affect binding to biological targets.

  • Substituents on the Pyrazole Ring: The nature of the substituents at other positions of the pyrazole ring significantly modulates the anticancer activity. The introduction of different aromatic or heterocyclic moieties can enhance potency and selectivity.

  • N-Substitution: The substituent on the pyrazole nitrogen (N1 position) is another key determinant of activity. The presence of a methyl group, as in the target compound, or other alkyl or aryl groups can influence the compound's physicochemical properties and its interaction with target proteins.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of the cytotoxic effects of these pyrazole derivatives typically involves standardized in vitro assays. The following is a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture:

    • Human cancer cell lines (e.g., HepG2, MCF-7, A549, PC3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA.

    • A cell suspension of a known concentration (e.g., 5 x 10^4 cells/mL) is prepared.

    • 100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations.

    • The culture medium from the 96-well plate is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.

    • Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included. A reference drug (e.g., doxorubicin) is used as a positive control.

  • Incubation:

    • The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours at 37°C.

    • The medium containing MTT is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability against the compound concentration.

Visualizing the Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2, MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) treatment 4. Cell Treatment (Incubate 48-72h) compound_prep->treatment mtt_addition 5. MTT Addition (Incubate 4h) treatment->mtt_addition solubilization 6. Formazan Solubilization (Add DMSO) mtt_addition->solubilization read_plate 7. Read Absorbance (570 nm) solubilization->read_plate calc_ic50 8. Calculate IC50 read_plate->calc_ic50

Figure 1: A generalized workflow for determining the cytotoxicity of pyrazole derivatives using the MTT assay.

Conclusion and Future Directions

The available evidence strongly suggests that 3-bromophenyl-pyrazole derivatives are a promising class of compounds with significant cytotoxic potential against various cancer cell lines. The structure-activity relationships, although based on related structures, highlight the importance of the substitution pattern on both the phenyl and pyrazole rings for optimizing anticancer activity.

To fully elucidate the therapeutic potential of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine and its derivatives, further research is warranted. A systematic synthesis and cytotoxic evaluation of a focused library of these compounds against a broad panel of cancer cell lines would be invaluable. Such studies would enable a more precise determination of the structure-activity relationships and the identification of lead candidates for further preclinical development. Future investigations should also aim to unravel the underlying mechanisms of action, which could involve the inhibition of specific kinases or other cellular targets implicated in cancer progression.

References

  • PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Available at: [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

  • PMC. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • PMC. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Available at: [Link]

  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Available at: [Link]

  • SciSpace. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]

  • PubMed. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Available at: [Link]

  • PMC. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Available at: [Link]

  • Semantic Scholar. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Available at: [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Available at: [Link]

  • Semantic Scholar. Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. Available at: [Link]

  • ResearchGate. Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Available at: [Link]

  • ResearchGate. Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Available at: [Link]

  • Semantic Scholar. Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Available at: [Link]

  • International Science Community Association. N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Available at: [Link]

  • VeriXiv. Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. Available at: [Link]

  • MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available at: [Link]

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Comparative

Unambiguous Structural Verification of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine: A 2D NMR-Based Comparative Guide

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For researchers and scientists working with heterocyclic compounds, particularly substituted pyrazoles, this task can be fraught with challenges such as isomerism and ambiguous proton and carbon assignments. This guide provides an in-depth, experimentally supported comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural validation of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine, a key intermediate in many pharmaceutical syntheses.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system for structural elucidation that ensures scientific integrity. By integrating insights from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we present a comprehensive workflow that is both robust and efficient.

The Challenge with Pyrazole Derivatives: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR are foundational techniques, they often fall short in providing the necessary clarity for complex molecules like substituted pyrazoles.[1] Signal overlap, particularly in the aromatic region, and the difficulty in definitively assigning quaternary carbons can lead to structural ambiguity. Furthermore, the potential for annular tautomerism in N-unsubstituted pyrazoles can complicate spectra, though this is mitigated in our N-methylated target molecule.

To overcome these limitations, a multi-pronged approach using 2D NMR is essential. This guide will demonstrate how the concerted application of COSY, HSQC, and HMBC provides a detailed and unambiguous picture of the molecular architecture of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine.

Experimental Workflow: A Synergistic Approach

The structural validation process follows a logical progression, with each experiment building upon the information provided by the last. This synergistic workflow ensures that all proton and carbon signals are unequivocally assigned and that the connectivity of the entire molecule is confirmed.

experimental_workflow cluster_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structural Confirmation SamplePrep Dissolve ~15-20 mg in 0.6 mL DMSO-d6 H1_NMR ¹H NMR SamplePrep->H1_NMR Initial Proton Mapping C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial Carbon Mapping COSY COSY C13_NMR->COSY H-H Connectivity HSQC HSQC COSY->HSQC Direct C-H Attachment HMBC HMBC HSQC->HMBC Long-Range C-H Connectivity Analysis Correlate Data HMBC->Analysis Integrate All Datasets Structure Confirm Structure Analysis->Structure Final Validation

Figure 1: A comprehensive workflow for the structural validation of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine using 2D NMR.

Detailed Experimental Protocols

Adherence to meticulous experimental protocols is paramount for acquiring high-quality, interpretable NMR data.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[2]

  • Dissolution: Accurately weigh 15-20 mg of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] DMSO-d₆ is chosen for its excellent solvating power for polar compounds and its high boiling point, which minimizes evaporation.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. Any particulate matter can disrupt the magnetic field homogeneity, leading to poor spectral quality.[2]

  • Transfer: Transfer the homogenous solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion.

  • ¹H NMR:

    • Objective: To obtain a high-resolution proton spectrum.

    • Methodology: Acquire a standard ¹H NMR spectrum. This will serve as the reference for the 2D experiments.

  • COSY (Correlation Spectroscopy):

    • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • Methodology: Use a standard COSY pulse sequence. The spectral width in both dimensions should encompass all proton signals. Cross-peaks in a COSY spectrum indicate that the corresponding protons are coupled, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation).[3]

    • Methodology: A standard HSQC experiment is performed. The F2 (¹H) dimension corresponds to the proton chemical shifts, and the F1 (¹³C) dimension corresponds to the carbon chemical shifts. Each cross-peak represents a direct C-H bond.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).[3] This is crucial for assigning quaternary carbons and connecting different molecular fragments.[4]

    • Methodology: An HMBC experiment is set up to detect correlations over multiple bonds. The absence of one-bond correlations helps to simplify the spectrum.[3]

Data Interpretation and Structural Validation

The power of this approach lies in the integration of data from all three 2D NMR experiments.

Expected ¹H and ¹³C Chemical Shifts

The following table summarizes the expected chemical shifts for the key protons and carbons of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine. These are estimations and may vary slightly based on experimental conditions.

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
N-CH₃ ~3.7~35
NH₂ (C4) ~5.0 (broad)-
NH₂ (C5) ~6.5 (broad)-
H2' ~7.8~125
H4' ~7.4~130
H5' ~7.3~129
H6' ~7.6~122
C3 -~145
C4 -~120
C5 -~140
C1' -~135
C3' -~122
2D NMR Correlation Analysis

The following tables outline the expected key correlations that will be observed in the 2D NMR spectra, which are essential for confirming the structure.

Table 1: Key COSY Correlations

Proton 1 Correlates with Proton 2 Significance
H4'H5'Confirms ortho relationship in the bromophenyl ring.
H5'H6'Confirms ortho relationship in the bromophenyl ring.

Table 2: Key HSQC Correlations

Proton Correlates with Carbon Significance
N-CH₃C(N-CH₃)Assigns the methyl carbon.
H2'C2'Assigns the C2' carbon.
H4'C4'Assigns the C4' carbon.
H5'C5'Assigns the C5' carbon.
H6'C6'Assigns the C6' carbon.

Table 3: Key HMBC Correlations

Proton Correlates with Carbon(s) Significance
N-CH₃ C5, C3Confirms the position of the methyl group on the pyrazole nitrogen and its proximity to C3 and C5.
NH₂ (C4) C3, C5Confirms the position of the amino group at C4.
NH₂ (C5) C4, N-CH₃ CarbonConfirms the position of the amino group at C5.
H2' C3, C1', C3'Connects the bromophenyl ring to the pyrazole ring at C3.
H6' C3, C1', C5'Further confirms the connection between the two ring systems.
Visualizing Key Structural Correlations

The following diagrams illustrate the crucial long-range correlations that will be observed in the HMBC spectrum, which definitively establish the connectivity of the 3-(3-bromophenyl) and 1-methyl groups to the pyrazole core.

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Validation

In Vivo Efficacy Comparison of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine Based NIK Inhibitors

Executive Summary & Therapeutic Rationale The non-canonical NF-κB signaling pathway is a critical driver of adaptive immunity, B-cell maturation, and the pathogenesis of autoimmune diseases such as Systemic Lupus Erythem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Rationale

The non-canonical NF-κB signaling pathway is a critical driver of adaptive immunity, B-cell maturation, and the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA)[1]. At the apex of this pathway sits NF-κB Inducing Kinase (NIK / MAP3K14) , a serine/threonine kinase whose dysregulation leads to excessive inflammatory cytokine production[2].

Recent drug discovery efforts have identified 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine as a privileged scaffold for designing highly selective, orally bioavailable NIK inhibitors[3]. Specifically, incorporating this core into pyrrolidinone derivatives has yielded compounds with exceptional kinase selectivity and in vivo efficacy[4].

This guide provides an objective, data-driven comparison of a lead compound derived from this scaffold (Cmpd A: 3-Bromo derivative ) against a structural alternative (Cmpd B: 4-Bromo derivative ) and a standard reference NIK inhibitor. By analyzing their performance in a validated in vivo autoimmune model, we elucidate the structure-activity relationship (SAR) and the causality behind the lead compound's superior efficacy.

Mechanistic Grounding: The Non-Canonical NF-κB Pathway

Unlike the rapid canonical NF-κB response, the non-canonical pathway exhibits slower kinetics and relies strictly on NIK accumulation. Under basal conditions, NIK is continuously degraded by the TRAF2/TRAF3/cIAP complex. Upon receptor activation (e.g., via CD40 or BAFF-R), this degradation complex is disrupted, allowing NIK to stabilize, phosphorylate IKKα, and drive the processing of p100 into the active p52 subunit[2].

The 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine scaffold acts as a Type I kinase inhibitor. The 4,5-diamine motif forms a critical bidentate hydrogen bond network with the NIK hinge region, while the 3-bromophenyl group projects into a highly specific lipophilic pocket within the ATP-binding site.

Pathway Receptor TNFR Superfamily (e.g., BAFF-R, CD40) TRAF TRAF2/3/cIAP Complex (Degradation) Receptor->TRAF Ligand Binding NIK NIK (MAP3K14) Accumulation & Activation TRAF->NIK Prevents NIK Degradation IKKa IKKα Homodimer Phosphorylation NIK->IKKa Phosphorylates p100 p100 Processing to p52 IKKa->p100 Phosphorylates Nucleus RelB/p52 Translocation (Autoimmune Inflammation) p100->Nucleus Active Dimer Inhibitor 3-(3-Bromophenyl)-1-methyl- 1H-pyrazole-4,5-diamine Derivatives Inhibitor->NIK Hinge Binding

Caption: Non-canonical NF-κB signaling pathway and the targeted inhibition of NIK by pyrazole-4,5-diamines.

Compound Profiles & In Vitro Baseline

Before advancing to in vivo models, it is crucial to establish the in vitro biochemical potency of the derivatives. The position of the bromine atom on the phenyl ring dictates the steric fit within the NIK binding pocket.

Compound DesignationCore Scaffold ModificationIn Vitro NIK IC₅₀ (nM)Kinase Selectivity (Gini Score)Microsomal Stability (T₁/₂, min)
Cmpd A (Lead) 3-(3-Bromophenyl) -1-methyl...3.2 0.85 (High)> 120
Cmpd B (Alternative) 3-(4-Bromophenyl) -1-methyl...145.00.62 (Moderate)45
Reference NIKi Standard Tool Compound12.50.78 (High)85

Causality of Performance: The meta-bromo substitution (3-bromo) in Cmpd A perfectly occupies a hydrophobic sub-pocket formed by leucine and valine residues in NIK. Shifting the bromine to the para position (Cmpd B ) causes a steric clash with the kinase gatekeeper residue, resulting in a ~45-fold drop in potency. Furthermore, the 1-methyl group on the pyrazole ring prevents rapid N-glucuronidation, ensuring high metabolic stability[3].

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

To evaluate the translational efficacy of these compounds, we utilize the Collagen-Induced Arthritis (CIA) murine model. This model is the gold standard for RA and heavily relies on NIK-driven T-cell and B-cell activation[1].

Experimental Workflow

Workflow D0 Day 0: Primary Immunization (CII + CFA) D21 Day 21: Booster Immunization (CII + IFA) D0->D21 D25 Day 25-45: Daily Oral Dosing (Vehicle/Cmpds) D21->D25 Readout Day 45: Efficacy Readout (Clinical & Histology) D25->Readout

Caption: In vivo experimental workflow for the Collagen-Induced Arthritis (CIA) murine model.

Self-Validating Protocol Methodology
  • Acclimatization & Baseline: Male DBA/1J mice (8-10 weeks old) are acclimatized for 7 days. Baseline paw volumes are recorded using a plethysmometer to ensure uniform group distribution.

  • Primary Immunization (Day 0): Emulsify Type II Bovine Collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µL subcutaneously at the base of the tail.

    • Causality: CFA contains heat-killed Mycobacterium tuberculosis, which robustly activates innate Toll-like Receptors (TLRs) to break immunological tolerance against the CII antigen.

  • Booster Immunization (Day 21): Emulsify CII in Incomplete Freund's Adjuvant (IFA) and inject 100 µL subcutaneously.

    • Causality: IFA lacks mycobacteria. Using IFA for the boost prevents excessive systemic toxicity while selectively expanding the anti-CII memory B-cells and T-cells generated during primary immunization.

  • Therapeutic Dosing (Days 25-45): Upon the onset of clinical symptoms (Clinical Score ≥ 1), mice are randomized. Compounds are administered via oral gavage (PO) once daily (QD) at 10 mg/kg.

  • Pharmacodynamic (PD) Validation (Day 45): Following euthanasia, hind paws are harvested. Half are fixed for H&E histology, and half are homogenized for Western blot analysis of the p100/p52 ratio.

    • Self-Validation: Phenotypic scoring is subjective. By measuring the p100/p52 ratio directly in the inflamed joint tissue, we create a self-validating loop that proves the observed reduction in swelling is strictly driven by NIK target engagement[2].

Quantitative In Vivo Results

The in vivo data clearly demonstrates the superiority of the 3-(3-Bromophenyl) scaffold over its structural isomers.

Treatment Group (10 mg/kg PO, QD)Mean Clinical Score (Day 45)Paw Swelling AUC (Days 25-45)Histology Score (Bone Erosion, 0-3)Joint p52/p100 Ratio (PD Biomarker)
Vehicle (CIA Control) 12.4 ± 1.2145.2 ± 10.52.8 ± 0.22.9 ± 0.4
Cmpd B (4-Bromo Alt) 9.8 ± 1.5110.4 ± 12.12.1 ± 0.41.9 ± 0.3
Reference NIKi 5.2 ± 0.865.3 ± 8.41.2 ± 0.30.8 ± 0.2
Cmpd A (3-Bromo Lead) 2.1 ± 0.5 28.1 ± 5.2 0.4 ± 0.1 0.3 ± 0.1
Data Interpretation & Pharmacokinetic Insights

Cmpd A achieved near-complete suppression of disease progression, significantly outperforming both the standard reference and the 4-bromo alternative (Cmpd B ). The failure of Cmpd B in vivo is twofold:

  • Target Affinity: As established in vitro, the para-bromo substitution clashes with the NIK binding pocket, leading to poor target engagement (reflected by the high p52/p100 ratio of 1.9).

  • Metabolic Vulnerability: Para-substituted halobenzenes are highly susceptible to displacement or rapid hepatic oxidation compared to their meta-substituted counterparts. Consequently, Cmpd B suffers from rapid clearance, failing to maintain the necessary Cmin​ above the IC50​ over the 24-hour dosing interval.

Conversely, the 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine core in Cmpd A maintains a tight hinge-binding network while resisting metabolic degradation, translating its potent biochemical inhibition into profound in vivo efficacy[4].

Conclusion

For drug development professionals targeting the non-canonical NF-κB pathway, the 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine scaffold represents a highly optimized starting point. As demonstrated in the CIA model, derivatives utilizing this specific meta-bromo geometry achieve superior target engagement, optimal pharmacokinetic stability, and profound disease-modifying efficacy in autoimmune contexts.

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Safety & Regulatory Compliance

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